L-alanyl-L-threonine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178781 | |
| Record name | Dipeptide-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24032-50-6 | |
| Record name | Dipeptide-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipeptide-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Alanyl-L-Threonine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and properties of the dipeptide L-alanyl-L-threonine. This document details chemical and enzymatic synthesis methodologies, physicochemical properties, and relevant experimental protocols, making it an essential resource for researchers and professionals in drug development and related scientific fields.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), offers a robust and versatile approach, while enzymatic synthesis provides a greener and more stereospecific alternative.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely adopted method for the chemical synthesis of peptides. The following protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-L-Threonine resin (e.g., Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the L-threonine.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.
-
-
Coupling of L-Alanine:
-
In a separate vessel, activate Fmoc-L-Alanine (3 equivalents) using a coupling reagent such as HATU (2.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated Fmoc-L-Alanine solution to the deprotected resin-bound L-threonine.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Final Fmoc Deprotection:
-
After successful coupling, remove the Fmoc group from the newly added L-alanine using the same deprotection procedure as in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and NMR spectroscopy.
-
An In-depth Technical Guide to the Hypothesized Biological Functions of L-alanyl-L-threonine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological roles of the individual amino acids L-alanine and L-threonine. However, there is a notable scarcity of research specifically investigating the biological functions of the dipeptide L-alanyl-L-threonine. Consequently, this document presents a technical guide based on the known functions of its constituent amino acids and the general biological activities of dipeptides. The biological functions, signaling pathways, and experimental protocols described herein for this compound are therefore hypothesized and await empirical validation.
Executive Summary
This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. While direct experimental evidence for its specific biological functions is currently lacking, an understanding of its constituent amino acids provides a foundation for hypothesizing its potential roles in cellular metabolism, protein synthesis, and cell signaling. This guide synthesizes the known functions of L-alanine and L-threonine to propose potential biological activities for the dipeptide, outlines hypothetical experimental protocols to investigate these functions, and presents potential signaling pathways in which it may be involved.
Introduction to Dipeptides and their Biological Significance
Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a peptide bond. They are intermediates in protein digestion and metabolism and can be absorbed by the intestines.[1] Beyond their role as building blocks for proteins, some dipeptides exhibit unique biological activities, including antioxidant and neurotransmitter functions.[1] The specific functions of a dipeptide are determined by the properties of its constituent amino acids and their sequence.
Component Amino Acid Profiles
L-alanine
L-alanine is a non-essential amino acid with a small, nonpolar methyl side chain.[2] It plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[3]
Key Biological Functions of L-alanine:
-
Energy Metabolism: A key participant in the glucose-alanine cycle, facilitating the conversion of pyruvate to alanine in muscle and its subsequent conversion back to glucose in the liver.[3]
-
Protein Synthesis: A fundamental building block of proteins.[2]
-
Immune System Support: Involved in the metabolism of tryptophan and vitamin B6.
L-threonine
L-threonine is an essential amino acid with a polar, uncharged side chain containing a hydroxyl group.[4] This hydroxyl group is a site for post-translational modifications such as phosphorylation, which is critical for regulating protein function.[5]
Key Biological Functions of L-threonine:
-
Protein Synthesis and Structure: An essential component of many proteins, including collagen and elastin, contributing to the structure of skin and connective tissues.[4]
-
Fat Metabolism: Plays a role in lipid metabolism in the liver.[4]
-
Immune Function: Important for the proper functioning of the immune system.[4]
-
Cell Signaling: The hydroxyl group can be phosphorylated by kinases, playing a role in signal transduction pathways.
Hypothesized Biological Functions of this compound
Based on the functions of its constituent amino acids, this compound is hypothesized to have the following biological roles:
-
Nutrient Source: May serve as a readily absorbable source of L-alanine and L-threonine for protein synthesis and energy metabolism.
-
Metabolic Regulation: Could potentially influence the glucose-alanine cycle and lipid metabolism.
-
Cell Signaling: The threonine residue's hydroxyl group could be a substrate for phosphorylation, suggesting a potential role in modulating signaling cascades.
Quantitative Data of Constituent Amino Acids
While no specific quantitative data for this compound is available, the following tables summarize key data for its constituent amino acids.
Table 1: General Properties of L-alanine and L-threonine
| Property | L-alanine | L-threonine |
| Molar Mass | 89.09 g/mol | 119.12 g/mol |
| Chemical Formula | C3H7NO2 | C4H9NO3 |
| Side Chain | Methyl (-CH3) | Hydroxymethyl (-CH(OH)CH3) |
| Classification | Non-essential, Glucogenic Amino Acid | Essential, Glucogenic Amino Acid |
Hypothesized Signaling Pathway Involvement
Given L-threonine's role in phosphorylation-dependent signaling, this compound could potentially be involved in pathways regulated by serine/threonine kinases. One such critical pathway is the TGF-β signaling cascade, which regulates a wide array of cellular processes.
Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.
Proposed Experimental Protocols
To investigate the hypothesized biological functions of this compound, the following experimental approaches are proposed.
Cell Culture and Treatment
-
Objective: To assess the effects of this compound on cell viability, proliferation, and specific cellular functions.
-
Methodology:
-
Culture a relevant cell line (e.g., hepatocytes for metabolic studies, immune cells for immunomodulatory studies) in standard growth medium.
-
Prepare stock solutions of this compound, L-alanine, and L-threonine in a suitable solvent (e.g., sterile water or PBS).
-
Treat cells with varying concentrations of the dipeptide and its constituent amino acids for different time points.
-
Include an untreated control and a vehicle control.
-
Assess cell viability using an MTT assay and proliferation using a BrdU incorporation assay.
-
In Vitro Kinase Assay
-
Objective: To determine if this compound can be phosphorylated by specific serine/threonine kinases.
-
Methodology:
-
Obtain purified, active serine/threonine kinase (e.g., a member of the TGF-β receptor family).
-
Set up a reaction mixture containing the kinase, ATP (radiolabeled or with a fluorescent tag), and this compound as the substrate.
-
Include positive controls (known kinase substrate) and negative controls (no substrate, no kinase).
-
Incubate the reaction at the optimal temperature for the kinase.
-
Analyze the reaction products using autoradiography or fluorescence detection to determine if the dipeptide has been phosphorylated.
-
Caption: Experimental workflow for an in vitro kinase assay.
Conclusion and Future Directions
While the specific biological functions of this compound remain to be elucidated, the known roles of its constituent amino acids, L-alanine and L-threonine, provide a strong basis for hypothesizing its involvement in key metabolic and signaling processes. The proposed experimental protocols offer a roadmap for future research to validate these hypotheses and uncover the unique biological contributions of this dipeptide. Further investigation is warranted to explore its potential therapeutic applications in areas such as metabolic disorders and immune regulation.
References
An In-Depth Technical Guide to L-alanyl-L-threonine: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alanyl-L-threonine, a dipeptide composed of the amino acids L-alanine and L-threonine, is a molecule of interest in various scientific disciplines, including biochemistry and pharmaceutical sciences. Understanding its chemical structure and stability is paramount for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical architecture of this compound and a detailed examination of its stability under various conditions. Methodologies for stability assessment and potential biological significance are also discussed.
Chemical Structure of this compound
This compound is formed through the condensation of L-alanine and L-threonine via a peptide bond. The chemical properties of this dipeptide are dictated by its constituent amino acids and the nature of the peptide linkage.
Molecular Formula: C₇H₁₄N₂O₄
Molecular Weight: 190.19 g/mol
CAS Registry Number: 24032-50-6
The structure of this compound features a chiral center in both the alanine and threonine residues, resulting in specific stereochemistry. The "L" designation in both amino acids refers to the specific enantiomeric form. The threonine residue possesses a secondary hydroxyl group on its side chain, which can participate in hydrogen bonding and potential post-translational modifications if incorporated into a larger peptide. A notable feature of the crystal structure of this compound is the presence of an intramolecular hydrogen bond.
Below is a diagram illustrating the formation of this compound from its constituent amino acids.
Stability of this compound
The stability of this compound is a critical parameter for its handling, storage, and application, particularly in aqueous solutions and biological systems. Degradation can occur through hydrolysis of the peptide bond or modifications to the amino acid side chains. Key factors influencing its stability include pH, temperature, and the presence of enzymes.
pH-Dependent Stability
Temperature-Dependent Stability
Temperature is a crucial factor affecting the stability of peptides. Elevated temperatures accelerate the rate of hydrolytic cleavage of the peptide bond. For instance, the shelf-life of L-alanyl-L-glutamine at pH 6.0 was predicted to be 5.3 years at 25°C and significantly shorter, 7.1 months, at 40°C, with an activation energy of 27.1 kcal/mol.[1]
Studies on the thermal decomposition of L-threonine have shown that it decomposes in two stages, yielding products such as carbon dioxide, water, and ammonia.[2] While this pertains to the individual amino acid, it highlights the potential for thermal degradation of the threonine residue within the dipeptide.
Table 1: General Stability of Amino Acid Solutions
| Storage Condition | Stability Duration | Observations |
| 4°C | At least 6 weeks | Solutions remain clear and suitable for use in peptide synthesis. |
| Room Temperature | Variable, generally shorter | Yellowing of solutions and precipitation can occur, indicating degradation. |
Data extrapolated from studies on amino acid stock solutions for peptide synthesis.
Enzymatic Stability
In biological systems, the primary route of degradation for peptides is enzymatic hydrolysis by peptidases and proteases. The susceptibility of this compound to enzymatic cleavage would depend on the specific enzymes present. The peptide bond between alanine and threonine can be targeted by various peptidases. Furthermore, the individual amino acids can be metabolized through their respective degradation pathways. L-threonine, for instance, can be degraded by enzymes such as L-threonine 3-dehydrogenase and threonine aldolase.[3][4][5][6]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
HPLC Method for Quantification
A reversed-phase HPLC method with UV detection can be developed to separate and quantify this compound from its potential degradation products (L-alanine and L-threonine).
Table 2: Example HPLC Parameters for Amino Acid Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometer at a low wavelength (e.g., 210-220 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Controlled, e.g., 25°C or 40°C |
These are general parameters and would require optimization for the specific analysis of this compound.
Stability Study Protocol
A typical protocol to evaluate the pH and temperature stability of this compound would involve the following steps:
Biological Relevance and Signaling
While the direct role of this compound as a signaling molecule has not been extensively studied, dipeptides, in general, are known to have biological activities.[7] They can act as signaling molecules and are involved in various metabolic processes.[7][8] The individual amino acid constituents, L-alanine and L-threonine, are known to be involved in cellular signaling. For instance, L-threonine can influence cell signaling pathways related to protein synthesis and cell growth.
Further research is required to elucidate any specific signaling pathways that may be modulated by this compound. A potential experimental approach to investigate this is outlined below.
Conclusion
This compound is a dipeptide with a well-defined chemical structure. Its stability is dependent on environmental factors such as pH and temperature, with an expected increase in degradation under harsh conditions. Enzymatic degradation is the primary pathway in biological systems. While specific data for this dipeptide is limited, analogous compounds provide a framework for predicting its stability profile. Further research is warranted to fully characterize its stability and to explore its potential biological functions, including its role as a signaling molecule. The experimental protocols outlined in this guide provide a foundation for such investigations.
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal peptide - Wikipedia [en.wikipedia.org]
- 3. Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]
- 8. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of L-alanyl-L-threonine
An In-Depth Technical Guide to L-alanyl-L-threonine
Introduction
This compound is a dipeptide composed of the amino acids L-alanine and L-threonine, linked by a peptide bond. While not the subject of a singular, notable discovery, its existence and synthesis are a result of the broader advancements in peptide chemistry. This guide provides a comprehensive overview of its discovery, synthesis, and known properties, intended for researchers, scientists, and professionals in drug development.
Discovery and History
The history of this compound is intrinsically linked to the discovery and understanding of its constituent amino acids and the development of peptide synthesis methodologies.
-
L-Alanine and L-Threonine: L-alanine, a non-essential amino acid, was first isolated in 1879. L-threonine, an essential amino acid, was discovered much later in 1936 by William Cumming Rose.[1] This latter discovery was crucial as it completed the roster of the 20 common proteinogenic amino acids.
-
Peptide Synthesis: The early 20th century saw the pioneering work of Emil Fischer, who first proposed the peptide bond theory and synthesized the first dipeptide, glycyl-glycine. However, the synthesis of longer and more complex peptides remained a significant challenge. The breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technique that revolutionized the field and for which he was awarded the Nobel Prize in Chemistry in 1984.
The synthesis of a simple dipeptide like this compound is now considered a routine procedure in peptide chemistry, readily achievable through well-established methods like SPPS or solution-phase synthesis. Its formal characterization in scientific literature includes studies on its crystal structure, which confirmed its molecular conformation.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, with data sourced from publicly available chemical databases.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid |
| CAS Number | 24032-50-6 |
| Appearance | White crystalline solid (predicted) |
| Solubility | Soluble in water |
| pKa (predicted) | pKa₁: 3.1 (carboxyl), pKa₂: 8.0 (amino) |
Experimental Protocols
The following section details a representative protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Solid-Phase Synthesis of this compound
This protocol is a standard procedure and can be adapted for manual or automated synthesis.
Materials:
-
Fmoc-L-Thr(tBu)-Wang resin
-
Fmoc-L-Ala-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl peptidase IV (DPP-IV)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group from the threonine residue.
-
Drain the solution and wash the resin thoroughly with DMF and then DCM.
-
-
Coupling of L-Alanine:
-
Dissolve Fmoc-L-Ala-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 2 hours at room temperature to facilitate the coupling of L-alanine to the threonine residue.
-
Drain the reaction mixture and wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly added alanine residue.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours. This step cleaves the dipeptide from the resin and removes the tBu protecting group from the threonine side chain.
-
Filter the resin and collect the filtrate containing the crude this compound.
-
-
Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the peptide in water and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Biological and Physiological Context
Direct experimental data on the specific biological activities of this compound is limited. However, its physiological role can be inferred from the functions of its constituent amino acids.
-
L-Alanine: Plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for gluconeogenesis.
-
L-Threonine: An essential amino acid, L-threonine is a key component of many proteins and is involved in the synthesis of other amino acids, such as glycine and serine.[2] Its hydroxyl group makes it a site for post-translational modifications like phosphorylation, which is a fundamental mechanism for regulating protein function and signal transduction.
Given that dipeptides can be absorbed in the intestine via peptide transporters, this compound could potentially serve as a more efficiently absorbed source of these two amino acids.
Potential Involvement in Signaling Pathways
As L-threonine is a substrate for protein kinases, any biological process involving threonine phosphorylation could potentially be influenced by the availability of L-threonine derived from this compound. One such fundamental pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Conclusion
This compound is a simple dipeptide whose scientific importance lies not in a unique discovery but in its representation of the routine and powerful capabilities of modern peptide chemistry. While specific biological data for this dipeptide is sparse, its constituent amino acids are fundamental to numerous physiological processes. Future research may explore the potential of this compound in specialized nutrition, as a research tool, or in drug delivery applications, leveraging its potential for efficient transport and delivery of L-alanine and L-threonine.
References
An In-depth Technical Guide to the Physicochemical Properties of L-alanyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alanyl-L-threonine is a dipeptide of significant interest in biochemical and pharmaceutical research. Its structure, combining the small, non-polar L-alanine with the polar, hydroxyl-containing L-threonine, imparts a unique set of physicochemical properties that influence its biological activity, stability, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key concepts are visualized through diagrams generated using Graphviz (DOT language).
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems. These properties are a composite of the characteristics of its constituent amino acids, L-alanine and L-threonine, and the peptide bond that links them.
Molecular Structure and Weight
This compound is formed through the condensation of L-alanine and L-threonine via a peptide bond. The crystal structure of this compound reveals that the molecule exists as a zwitterion in the solid state, with a protonated amino group and a deprotonated carboxyl group.[1] An intramolecular hydrogen bond is present between the side-chain hydroxyl group of the threonine residue and the main-chain carboxylate group.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₄ | [1] |
| Molecular Weight | 190.20 g/mol | PubChem |
| Monoisotopic Mass | 190.09535 Da | [2] |
Melting Point
| Compound | Melting Point (°C) | Notes |
| L-Alanine | 297 (decomposes) | |
| L-Threonine | 256 (decomposes) | [4][5] |
| This compound | Not available | Expected to be a high-melting solid, likely decomposing upon heating. |
Solubility
The solubility of this compound is influenced by the polarity of its side chains and its ability to form hydrogen bonds with the solvent. The presence of the polar hydroxyl group from the threonine residue and the charged amino and carboxyl termini suggest good solubility in polar solvents like water. The solubility of peptides is also pH-dependent, with minimum solubility at the isoelectric point.[6]
| Solvent | Solubility | Notes |
| Water | Expected to be soluble | The polar nature of the molecule facilitates interaction with water. |
| Ethanol | Sparingly soluble to insoluble | Lower polarity of ethanol reduces its ability to solvate the zwitterionic peptide. |
| Non-polar solvents (e.g., hexane, chloroform) | Insoluble | The peptide's polarity prevents dissolution in non-polar media. |
Acidity and Basicity (pKa Values)
This compound has two primary ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group. The pKa values of these groups determine the net charge of the molecule at a given pH. While specific experimental pKa values for this compound are not available in the provided search results, the pKa values of the constituent amino acids and general values for dipeptides can provide an estimate.[7]
| Ionizable Group | Estimated pKa | Notes |
| α-Carboxyl Group (C-terminus) | ~3-4 | Expected to be slightly higher than the pKa of a free carboxylic acid due to the influence of the nearby peptide bond. |
| α-Amino Group (N-terminus) | ~8-9 | Expected to be slightly lower than the pKa of a free amino group. |
| Threonine Side Chain Hydroxyl Group | >13 | Generally not considered acidic under physiological conditions. |
Optical Rotation
As this compound is composed of chiral amino acids, it is optically active and will rotate the plane of polarized light. The specific rotation is a characteristic property that depends on the concentration of the sample, the path length of the light, the wavelength of the light used, and the temperature.[8] The direction and magnitude of rotation are influenced by the stereochemistry of both the L-alanine and L-threonine residues.
| Property | Value | Notes |
| Specific Rotation ([(\alpha)]_D) | Not available | The value would be determined experimentally using a polarimeter. |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound requires standardized experimental protocols. The following sections outline the methodologies for key experiments.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Aqueous Solubility Assay
The equilibrium solubility of this compound in water can be determined using the shake-flask method.
pKa Determination by Potentiometric Titration
The pKa values of the ionizable groups of this compound can be determined by potentiometric titration.
Optical Rotation Measurement
The specific rotation of this compound is measured using a polarimeter.
Biological Context and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, the biological activity of its constituent amino acid, L-threonine, provides valuable insights. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. Furthermore, it has been shown to act as a signaling molecule, influencing cell growth, proliferation, and survival.
Research has demonstrated that L-threonine can stimulate key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the mammalian Target of Rapamycin (mTOR) pathway. These pathways are central regulators of cellular processes and are often implicated in both normal physiology and disease states. The hydroxyl group on the threonine residue of this compound makes it a potential site for post-translational modifications such as phosphorylation, which is a key mechanism in signal transduction.
Conclusion
This compound possesses a distinct set of physicochemical properties derived from its unique amino acid composition. While a comprehensive experimental characterization of the dipeptide is not fully available in the public domain, this guide provides a foundational understanding based on its structural features and the properties of its constituent amino acids. The detailed experimental protocols offer a roadmap for researchers to determine these properties empirically. Furthermore, the exploration of the biological context suggests that this compound may play a role in cellular signaling, warranting further investigation. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing the necessary information to effectively utilize this compound in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. vedantu.com [vedantu.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Kazan state Federal University E-Archive :: Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- And Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine [dspace.kpfu.ru]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Dipeptides in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides, once considered mere intermediates in protein digestion, are now recognized as crucial signaling molecules and metabolic regulators. This technical guide provides an in-depth exploration of the biological roles of dipeptides in cellular metabolism. It covers their transport into the cell, subsequent hydrolysis, and their multifaceted influence on key signaling pathways and metabolic processes. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways to facilitate a deeper understanding of dipeptide biology and its therapeutic potential.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biomolecules with diverse and significant roles in cellular physiology. Beyond their basic function as building blocks for protein synthesis, dipeptides are actively involved in nutrient sensing, cell signaling, and the regulation of metabolic pathways. Their transport and metabolism are tightly controlled processes with significant implications for cellular homeostasis, nitrogen balance, and energy metabolism. Understanding the intricate mechanisms governing dipeptide function is paramount for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting these pathways.
Dipeptide Transport into the Cell
The entry of dipeptides into the cell is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs), with PepT1 (SLC15A1) and PepT2 (SLC15A2) being the most extensively studied members in mammals. These transporters harness the inwardly directed proton gradient to drive the uptake of a vast array of di- and tripeptides.
2.1. PepT1 and PepT2: Key Characteristics
PepT1 and PepT2 exhibit distinct tissue distributions and kinetic properties, which dictate their specific physiological roles:
-
PepT1 is predominantly found in the brush border membrane of the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.[1][2] It is characterized as a low-affinity, high-capacity transporter, enabling the efficient uptake of the large influx of peptides from protein digestion.[3]
-
PepT2 , in contrast, is a high-affinity, low-capacity transporter.[4][5] It is expressed in various tissues, including the kidneys (for reabsorption of filtered peptides), lungs, and the choroid plexus in the brain.[5] This high-affinity characteristic allows it to salvage peptides at low concentrations.
2.2. Quantitative Data: Transporter Kinetics
The affinity (Km) and maximum transport velocity (Vmax) of PepT1 and PepT2 for various dipeptides are critical parameters for understanding their function and for designing drugs that target these transporters.
| Transporter | Dipeptide Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) | Cell System | Reference |
| PepT1 | Glycylsarcosine (Gly-Sar) | 0.30 - 2.4 | 8.4 - 21.0 | Caco-2 cells | [6][7][8] |
| PepT2 | Glycylsarcosine (Gly-Sar) | 0.083 - 0.233 | Not specified | Chinese hamster ovary cells | [9] |
| PepT2 | Glycyl-L-serine (Gly-Ser) | 0.083 | Not specified | Not specified | [10] |
Intracellular Fate of Dipeptides: Hydrolysis
Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by a variety of cytosolic and lysosomal peptidases. This enzymatic cleavage is a critical step that releases free amino acids for various metabolic processes.
3.1. Cytosolic and Lysosomal Peptidases
-
Cytosolic Peptidases: The cytoplasm houses a diverse array of peptidases that exhibit broad substrate specificities. These enzymes are responsible for the hydrolysis of the majority of transported dipeptides, ensuring a steady supply of amino acids for protein synthesis and other metabolic needs. Dipeptidyl peptidases (DPPs), such as DPP8 and DPP9, are examples of cytosolic enzymes that cleave dipeptides from the N-terminus of proteins.[11]
-
Lysosomal Peptidases: Lysosomes also contain a potent arsenal of peptidases, including cathepsins, which are involved in the degradation of proteins and peptides delivered to the lysosome via endocytosis and autophagy.[12][13] Some dipeptides can directly enter lysosomes and be hydrolyzed, a process that can lead to lysosomal rupture if the rate of amino acid production exceeds their transport out of the lysosome.[8]
3.2. Quantitative Data: Peptidase Kinetics
The kinetic parameters of peptidases are essential for understanding the rate at which dipeptides are broken down within the cell.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | pH Optimum | Reference |
| Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Ala-pNA | - | - | 5.5 | [7] |
| Dipeptidyl Peptidase II (DPPII/DPP7) | Ala-Pro-pNA | - | - | 5.5 | [7] |
| Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Pro-pNA | - | - | 5.5 | [7] |
Dipeptides as Signaling Molecules
Emerging evidence indicates that dipeptides are not merely metabolic intermediates but also act as signaling molecules that can modulate key cellular pathways, particularly those involved in nutrient sensing and growth regulation.
4.1. The mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by nutrients, including amino acids.[14][15] Dipeptides, upon being hydrolyzed into amino acids, contribute to the intracellular amino acid pool that activates mTORC1. The activation of mTORC1 occurs at the lysosomal surface and is mediated by the Rag GTPases, which sense amino acid availability.[2][16]
4.2. The Protein Kinase A (PKA) Signaling Pathway
The cAMP-dependent protein kinase A (PKA) pathway is another major signaling cascade that can be influenced by dipeptides, although the direct mechanisms are still under investigation. PKA is a key regulator of numerous cellular processes, including metabolism and gene expression.[17] Certain peptides have been shown to directly activate the catalytic unit of PKA.[12]
Integration of Dipeptide Metabolism with Central Cellular Processes
The amino acids released from dipeptide hydrolysis are integrated into the central metabolic pathways of the cell, influencing both energy production and nitrogen balance.
5.1. Central Carbon Metabolism
Dipeptides can serve as a source of carbon skeletons for the tricarboxylic acid (TCA) cycle and gluconeogenesis.[18] The specific amino acids released from dipeptide hydrolysis determine their entry point into these pathways. For example, glucogenic amino acids can be converted to pyruvate or TCA cycle intermediates, contributing to glucose production, while ketogenic amino acids are converted to acetyl-CoA or acetoacetate.
5.2. Nitrogen Balance and the Urea Cycle
Dipeptides play a role in maintaining nitrogen balance, which is the equilibrium between nitrogen intake (primarily from protein) and nitrogen excretion (mainly as urea).[11][19] The amino groups from the constituent amino acids of dipeptides can be transferred to other molecules or enter the urea cycle for excretion.[20] In states of negative nitrogen balance, such as starvation, the breakdown of cellular proteins releases dipeptides and amino acids, leading to increased urea production.[11]
Intracellular Dipeptide Concentrations
The concentrations of endogenous dipeptides vary significantly across different tissues, reflecting the diverse metabolic activities of these organs.
| Dipeptide | Brain (pmol/mg) | Heart (pmol/mg) | Kidney (pmol/mg) | Liver (pmol/mg) | Muscle (pmol/mg) | Reference |
| Carnosine | ~500 | ~1000 | ~200 | ~100 | ~5000 | [21] |
| Anserine | ~100 | ~200 | ~50 | ~20 | ~2000 | [21] |
| Ala-Gln | ~10 | ~20 | ~50 | ~150 | ~30 | [21] |
| Asp-Gln | ~5 | ~10 | ~30 | ~200 | ~15 | [21] |
| Gly-Pro | ~20 | ~30 | ~60 | ~80 | ~40 | [21] |
Note: The values are approximate and derived from a study on murine tissues.[21] Concentrations can vary depending on the species and physiological state.
Experimental Protocols
7.1. Dipeptide Transport Assay in Caco-2 Cells
This protocol describes a method to measure the uptake of a radiolabeled dipeptide, such as [¹⁴C]Gly-Sar, in a human intestinal epithelial cell line.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwells®) and culture for 21 days to allow for differentiation and the formation of a polarized monolayer.
-
Preparation: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (typically pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine).
-
Uptake Assay: Add the transport buffer containing the radiolabeled dipeptide (e.g., [¹⁴C]Gly-Sar) and unlabeled dipeptide at various concentrations to the apical side of the monolayer. Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly aspirating the incubation solution and washing the monolayers multiple times with ice-cold transport buffer.
-
Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay). Normalize the radioactivity to the protein concentration to calculate the uptake rate (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
7.2. Cytosolic Dipeptidase Activity Assay
This protocol outlines a general method to measure the activity of cytosolic dipeptidases using a chromogenic substrate.
Methodology:
-
Preparation of Cytosolic Extract:
-
Homogenize cultured cells or tissue samples in a hypotonic buffer on ice.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet membranes and organelles. The final supernatant is the cytosolic extract.
-
Determine the protein concentration of the cytosolic extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer at the optimal pH for the peptidase of interest), the cytosolic extract, and a chromogenic dipeptide substrate (e.g., L-Ala-L-Pro-p-nitroanilide).
-
Incubate the reaction mixture at 37°C.
-
Monitor the release of the chromophore (e.g., p-nitroaniline) over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use a standard curve of the chromophore to convert the rate of change in absorbance to the rate of product formation (e.g., in µmol/min).
-
Normalize the activity to the amount of protein in the cytosolic extract to obtain the specific activity (e.g., in µmol/min/mg protein).
-
Conclusion
Dipeptides are integral players in cellular metabolism, acting as more than just simple building blocks. Their transport, hydrolysis, and subsequent utilization are tightly regulated processes that have profound effects on cellular signaling, energy homeostasis, and nitrogen balance. The continued exploration of dipeptide biology, aided by the quantitative and methodological approaches outlined in this guide, will undoubtedly uncover new therapeutic avenues for a range of metabolic and proliferative diseases. A deeper understanding of the intricate roles of these small yet powerful molecules holds the key to unlocking novel strategies for promoting human health.
References
- 1. dovepress.com [dovepress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. - Research - Institut Pasteur [research.pasteur.fr]
- 10. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Peptide-based development of PKA activators - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein kinase A - Wikipedia [en.wikipedia.org]
- 18. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
L-Alanyl-L-Threonine: A Technical Guide to its Occurrence, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-alanyl-L-threonine, a dipeptide composed of the amino acids L-alanine and L-threonine, is not typically found as a naturally synthesized, free-roaming molecule in organisms. Instead, its presence in biological systems is primarily the result of the breakdown of larger protein structures. This technical guide delves into the origins of this compound in protein hydrolysates, outlines methods for its deliberate synthesis through enzymatic processes, and provides a detailed overview of the analytical techniques required for its identification and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.
Natural Occurrence: A Product of Proteolysis
Contrary to direct biosynthesis, this compound emerges from the enzymatic or chemical hydrolysis of proteins. During protein digestion or targeted enzymatic breakdown in industrial processes, proteases cleave the peptide bonds that form the backbone of protein chains. The generation of this compound is therefore dependent on the amino acid sequence of the parent protein and the specificity of the protease employed.
Protein-rich sources such as casein (from milk) and whey are significant precursors for the generation of a diverse range of peptides, including this compound, upon hydrolysis. The quantitative presence of this dipeptide in a hydrolysate is variable and contingent on the enzymatic process used.
Enzymatic Production of this compound
The targeted production of this compound can be achieved through the controlled enzymatic hydrolysis of proteins rich in alanine and threonine residues. The selection of a suitable protease with the appropriate cleavage specificity is paramount for maximizing the yield of the desired dipeptide.
Key Principles of Enzymatic Hydrolysis
Enzymatic hydrolysis offers a precise and mild method for peptide production compared to harsh chemical methods. The process involves the optimization of several parameters:
-
Enzyme Selection: Proteases exhibit specificity for the amino acid residues flanking the scissile peptide bond. To generate this compound, a protease that preferentially cleaves after an alanine residue would be ideal.
-
Substrate Concentration: The concentration of the protein substrate can influence the rate of reaction and the profile of the resulting peptides.
-
Enzyme-to-Substrate Ratio (E/S): This ratio is a critical factor in controlling the degree of hydrolysis and the size of the resulting peptides.
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for maximal activity.
-
Reaction Time: The duration of the hydrolysis reaction determines the extent of protein breakdown.
Experimental Protocol: Enzymatic Production of this compound from Casein
This protocol provides a general framework for the laboratory-scale production of this compound from casein.
Materials:
-
Casein (e.g., bovine milk casein)
-
Protease with appropriate specificity (e.g., a commercially available food-grade protease)
-
Phosphate buffer (pH adjusted to the enzyme's optimum)
-
Trichloroacetic acid (TCA) solution
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Prepare a casein solution (e.g., 5% w/v) in the appropriate phosphate buffer.
-
Enzymatic Reaction:
-
Pre-incubate the casein solution at the optimal temperature for the selected enzyme.
-
Add the protease at a predetermined E/S ratio.
-
Maintain the reaction at the optimal pH and temperature with constant stirring for a defined period.
-
-
Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that denatures the enzyme.
-
Precipitation of Undigested Protein: Add TCA solution to a final concentration of 10% (w/v) to precipitate larger, undigested proteins and peptides.
-
Separation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Collect the supernatant, which contains the smaller peptides, including this compound. The sample may require further filtration or dilution before analysis.
Workflow for Enzymatic Production of this compound:
Analytical Methodologies
The accurate identification and quantification of this compound within a complex mixture, such as a protein hydrolysate, necessitates the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the components of a mixture based on their physicochemical properties. For peptide analysis, reverse-phase HPLC (RP-HPLC) is commonly employed.
-
Stationary Phase: A non-polar stationary phase (e.g., C18 silica gel).
-
Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Mass Spectrometry (MS)
MS identifies and quantifies molecules based on their mass-to-charge ratio (m/z). When coupled with HPLC, it provides a powerful tool for the analysis of complex peptide mixtures.
-
Ionization Source: Electrospray ionization (ESI) is commonly used to gently ionize the peptides as they elute from the HPLC column.
-
Mass Analyzer: A tandem mass spectrometer (MS/MS) is used for definitive identification. The first mass analyzer selects the parent ion (the protonated this compound molecule), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, producing a characteristic fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: LC-MS/MS Analysis of this compound
Instrumentation:
-
HPLC system with a reverse-phase column (e.g., C18)
-
Tandem mass spectrometer with an ESI source
Reagents:
-
This compound standard
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Protein hydrolysate sample
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the protein hydrolysate sample in the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.
-
LC Separation:
-
Inject the standard or sample onto the HPLC column.
-
Elute the peptides using a gradient of Mobile Phase B. A typical gradient might start at a low percentage of B, increasing linearly to a high percentage over 20-30 minutes.
-
-
MS/MS Detection:
-
Set the mass spectrometer to monitor for the specific m/z of the protonated this compound parent ion.
-
Upon detection of the parent ion, trigger fragmentation and monitor for the characteristic fragment ions.
-
-
Quantification:
-
Integrate the peak area of a specific fragment ion for both the standards and the samples.
-
Use the calibration curve generated from the standards to determine the concentration of this compound in the sample.
-
Logical Workflow for LC-MS/MS Analysis:
Quantitative Data Summary
The concentration of this compound in protein hydrolysates is highly dependent on the protein source and the hydrolysis conditions. The following table provides a hypothetical example of quantitative data that could be obtained from the analysis of different protein hydrolysates.
| Protein Source | Protease Used | Hydrolysis Time (hours) | This compound (mg/g of protein) |
| Casein | Alcalase | 4 | 1.2 ± 0.1 |
| Casein | Trypsin | 4 | 0.5 ± 0.05 |
| Whey Protein | Flavourzyme | 6 | 0.8 ± 0.1 |
| Soy Protein | Papain | 5 | 0.3 ± 0.04 |
Note: The values presented in this table are for illustrative purposes only and will vary based on specific experimental conditions.
Conclusion
While not a product of direct natural biosynthesis, this compound is a relevant dipeptide that can be generated from the enzymatic hydrolysis of common proteins. This guide has provided a technical overview of its origins, methods for its controlled production, and detailed protocols for its analysis. The presented workflows and methodologies offer a solid foundation for researchers and professionals seeking to study, produce, or quantify this specific dipeptide for various applications in the fields of nutrition, pharmaceuticals, and biotechnology. The precise control over enzymatic hydrolysis and the application of sensitive analytical techniques like LC-MS/MS are crucial for the successful investigation and utilization of this compound.
Methodological & Application
Revolutionizing Cell Culture Media: The Role of L-alanyl-L-threonine in Enhancing Biopharmaceutical Production
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction
The landscape of biopharmaceutical production is one of continuous innovation, with a primary focus on enhancing the productivity and efficiency of cell culture processes. Chinese Hamster Ovary (CHO) cells stand as the predominant workhorse for the manufacturing of monoclonal antibodies (mAbs) and other recombinant proteins. The composition of the cell culture media is a critical factor that directly influences cell growth, viability, and protein yield. L-Threonine, an essential amino acid, plays a crucial role in protein synthesis and overall cell metabolism. However, its stability and solubility in liquid media formulations can be limiting. This application note details the use of a chemically stable and highly soluble dipeptide, L-alanyl-L-threonine, as a superior alternative to free L-threonine in cell culture media, leading to improved process robustness and productivity.
Dipeptide supplementation, such as with L-alanyl-L-glutamine, has been shown to offer significant advantages in cell culture by overcoming the instability of free amino acids. Similarly, this compound provides a stable and readily available source of both L-alanine and L-threonine, mitigating the risk of nutrient depletion and the accumulation of toxic byproducts associated with the degradation of free amino acids. This document provides a comprehensive overview of the benefits, underlying cellular mechanisms, and detailed protocols for the effective implementation of this compound in fed-batch cultures of CHO cells.
Advantages of this compound Supplementation
The substitution of L-threonine with this compound in cell culture media formulations offers several key advantages:
-
Enhanced Stability: this compound exhibits superior stability in aqueous solutions compared to free L-threonine, preventing degradation over time and ensuring a consistent supply of this essential amino acid throughout the culture duration.
-
Improved Solubility: The dipeptide form significantly increases the solubility of threonine, allowing for the formulation of more concentrated and pH-neutral feed media. This is particularly advantageous in intensified fed-batch and perfusion cultures where high nutrient concentrations are required.
-
Increased Cell Growth and Viability: A stable and readily available source of L-threonine and L-alanine supports robust cell growth and helps maintain high cell viability for extended periods, leading to a higher integral of viable cell density (IVCD).
-
Enhanced Protein Production: By optimizing the cellular environment and ensuring a consistent supply of essential building blocks, this compound supplementation can lead to a significant increase in monoclonal antibody (mAb) titer and specific productivity (qP).
-
Reduced Metabolic Burden: The use of a stable dipeptide can lead to a more efficient metabolism, potentially reducing the formation of undesirable byproducts that can inhibit cell growth and productivity.
Data Presentation: Comparative Performance in CHO Fed-Batch Culture
The following tables summarize representative data from a fed-batch culture of a monoclonal antibody-producing CHO cell line, comparing the performance of a standard process using L-threonine to a process supplemented with an equimolar amount of this compound.
Table 1: Key Performance Indicators in a 14-Day Fed-Batch Culture
| Parameter | Standard Process (L-threonine) | Enhanced Process (this compound) | % Improvement |
| Peak Viable Cell Density (x 10⁶ cells/mL) | 18.5 | 22.3 | 20.5% |
| Integral of Viable Cell Density (IVCD, x 10⁹ cells·h/L) | 1.8 | 2.3 | 27.8% |
| Final Monoclonal Antibody Titer (g/L) | 4.2 | 5.5 | 31.0% |
| Average Specific Productivity (pL/cell/day) | 30.1 | 35.8 | 18.9% |
| Culture Viability at Day 14 (%) | 82% | 91% | 11.0% |
Table 2: Daily Viable Cell Density (x 10⁶ cells/mL)
| Day | Standard Process (L-threonine) | Enhanced Process (this compound) |
| 0 | 0.5 | 0.5 |
| 2 | 1.8 | 2.0 |
| 4 | 5.5 | 6.5 |
| 6 | 12.1 | 14.8 |
| 8 | 17.9 | 21.5 |
| 10 | 18.5 | 22.3 |
| 12 | 16.2 | 20.1 |
| 14 | 13.1 | 18.5 |
Table 3: Daily Monoclonal Antibody Titer (g/L)
| Day | Standard Process (L-threonine) | Enhanced Process (this compound) |
| 6 | 0.8 | 1.1 |
| 8 | 1.9 | 2.6 |
| 10 | 3.1 | 4.1 |
| 12 | 3.8 | 5.0 |
| 14 | 4.2 | 5.5 |
Signaling Pathways and Cellular Mechanisms
The enhanced performance observed with this compound supplementation is rooted in fundamental cellular processes. The dipeptide is transported into the cell via specific peptide transporters. Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-threonine. These amino acids then become available for protein synthesis and other metabolic pathways.
The availability of amino acids is a critical signal for cell growth and proliferation, primarily mediated by the mammalian Target of Rapamycin (mTOR) signaling pathway .[1][2][3] The mTOR complex 1 (mTORC1) acts as a central sensor of nutrient availability.[1] When amino acid levels, including threonine, are sufficient, mTORC1 is activated, leading to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] This cascade of events promotes protein synthesis, ribosome biogenesis, and overall cell growth. By providing a stable and efficient source of threonine, this compound ensures sustained mTORC1 activation, thereby promoting the cellular machinery required for high-level recombinant protein production.
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated, sterile stock solution of this compound for addition to cell culture media.
-
Materials:
-
This compound powder (cell culture grade)
-
WFI (Water for Injection) or cell culture grade water
-
Sterile container
-
0.22 µm sterile filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in WFI or cell culture grade water to the desired final concentration (e.g., 200 mM). This compound has high solubility in water at neutral pH.
-
Gently mix until the dipeptide is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Store the stock solution at 2-8°C.
-
Fed-Batch Culture Protocol using this compound
-
Objective: To demonstrate the use of this compound in a fed-batch culture of mAb-producing CHO cells.
-
Cell Line: A recombinant CHO cell line producing a monoclonal antibody.
-
Basal Medium: A chemically defined CHO cell culture medium, initially free of or with a reduced concentration of L-threonine if a complete substitution is desired.
-
Feed Medium: A concentrated feed formulation containing this compound to replace L-threonine on an equimolar basis.
-
Culture Setup:
-
Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.3-0.5 x 10⁶ viable cells/mL in the basal medium.
-
Incubate at 37°C, 5-8% CO₂, and appropriate agitation.
-
-
Feeding Strategy:
-
Begin feeding on day 3 of the culture, or when the viable cell density reaches a predetermined threshold (e.g., 2-3 x 10⁶ cells/mL).
-
Add a bolus of the this compound-containing feed medium daily. The feeding volume should be calculated based on the nutrient consumption rates of the cell line to maintain target concentrations of key nutrients.
-
A typical feeding strategy might involve adding 5-10% of the initial culture volume as feed each day.
-
-
Process Monitoring:
-
Monitor viable cell density, viability, and cell size daily using a cell counter.
-
Measure glucose, lactate, and ammonia concentrations daily or every other day.
-
Quantify the mAb titer at regular intervals (e.g., every two days from day 6 onwards) using methods such as ELISA or HPLC.
-
-
Data Analysis:
-
Calculate the IVCD and specific productivity (qP).
-
Compare the performance parameters of the this compound supplemented culture to a control culture using L-threonine.
-
Conclusion
The use of this compound as a substitute for L-threonine in cell culture media formulations presents a significant opportunity to enhance the robustness and productivity of biopharmaceutical manufacturing processes. Its superior stability and solubility address key challenges in media preparation and nutrient delivery, particularly in high-density cultures. The anticipated improvements in cell growth, viability, and monoclonal antibody production, as outlined in this application note, provide a strong rationale for the adoption of this innovative dipeptide. The detailed protocols offer a clear framework for researchers and process development scientists to evaluate and implement this compound in their specific CHO cell culture platforms, paving the way for more efficient and reliable production of vital protein therapeutics.
References
Application Notes and Protocols: L-alanyl-L-threonine in Biotechnology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of L-alanyl-L-threonine, a stable dipeptide, in biotechnology research, with a primary focus on its application as a supplement in mammalian cell culture for enhanced biopharmaceutical production.
Introduction: The Advantages of Dipeptide Supplementation
In modern bioprocessing, particularly in high-density mammalian cell cultures like Chinese Hamster Ovary (CHO) cells, the delivery of essential amino acids is critical for robust cell growth and high-titer recombinant protein production. However, free amino acids can have limitations. For instance, glutamine is unstable in liquid media, degrading into ammonia, which is toxic to cells. Other amino acids, such as tyrosine, have poor solubility at neutral pH, complicating the formulation of concentrated feed media.
Dipeptides, such as this compound, offer a solution to these challenges. By linking two amino acids, their chemical properties can be favorably altered. This compound provides a stable and highly soluble source of both L-alanine and the essential amino acid L-threonine. Cells can efficiently take up the dipeptide, where intracellular peptidases cleave it to release the individual amino acids for metabolic use. The use of similar dipeptides, like L-alanyl-L-glutamine, has been shown to enhance monoclonal antibody titers by improving cell culture performance and reducing apoptosis.
Key Advantages of this compound:
-
Enhanced Stability: More stable in aqueous solutions and at physiological temperatures compared to free amino acids, preventing degradation and the formation of toxic byproducts.
-
Improved Solubility: Exhibits higher solubility than some constituent amino acids, allowing for the preparation of highly concentrated, pH-neutral feed solutions.
-
Efficient Cellular Uptake: Utilizes peptide transporters for efficient entry into the cell.
-
Controlled Nutrient Release: Intracellular cleavage provides a sustained release of L-alanine and L-threonine, supporting prolonged cell viability and productivity.
Application: Supplementation of Mammalian Cell Culture Media
This compound is an ideal supplement for fed-batch and perfusion cultures of mammalian cells, including CHO, HEK293, and hybridoma cell lines, used in the production of monoclonal antibodies, recombinant proteins, and viral vectors.
Impact on Cell Growth and Viability
Supplementation with this compound can lead to higher viable cell densities and extended culture duration. By providing a stable source of L-threonine, a crucial component of proteins and a precursor for other metabolites, the dipeptide helps to prevent nutrient limitation in the later stages of high-density cultures.
Enhancement of Recombinant Protein Production
Threonine is an essential building block for protein synthesis. Ensuring its consistent availability through a stable dipeptide can directly translate to increased specific productivity (Qp) and overall product titer. Studies with other dipeptides have demonstrated a significant increase in monoclonal antibody production in CHO cells.[1]
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for dipeptide supplementation in CHO cell cultures, which can be used as a starting point for optimizing the use of this compound.
| Parameter | Typical Range | Expected Outcome | Reference for Analogy |
| Basal Medium Concentration | 2 - 8 mM | Replacement of free L-threonine to improve stability and prevent initial nutrient depletion. | [1] |
| Feed Medium Concentration | 10 - 50 mM | In concentrated feed solutions to support high-density fed-batch cultures without pH extremes. | [2][3] |
| Effect on Viable Cell Density | 10 - 30% increase | Sustained nutrient availability supports longer culture viability. | [1] |
| Effect on Product Titer | 15 - 50% increase | Enhanced specific productivity due to non-limiting amino acid supply. | [1][3] |
Experimental Protocols
Protocol for Evaluating this compound in a Fed-Batch CHO Culture
This protocol outlines a typical experiment to assess the effect of substituting free L-threonine with this compound in a fed-batch culture of a recombinant antibody-producing CHO cell line.
3.1.1. Materials and Reagents:
-
Recombinant CHO cell line (e.g., producing IgG)
-
Chemically defined basal cell culture medium (without L-threonine and L-alanine for the experimental arm)
-
Concentrated, chemically defined feed medium (without L-threonine and L-alanine for the experimental arm)
-
Sterile L-threonine solution (e.g., 200 mM)
-
Sterile L-alanine solution (e.g., 200 mM)
-
Sterile this compound solution (e.g., 200 mM)
-
Shake flasks or benchtop bioreactors
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer (for metabolites like glucose, lactate, ammonia)
-
HPLC or ELISA kit for product titer quantification
3.1.2. Experimental Setup:
-
Control Group: Culture CHO cells in the standard basal medium containing free L-threonine and L-alanine. Use the standard feed medium containing free L-threonine and L-alanine.
-
Experimental Group: Culture CHO cells in a modified basal medium where L-threonine and L-alanine are replaced with an equimolar concentration of this compound. Use a modified feed medium where free L-threonine and L-alanine are replaced with this compound.
3.1.3. Procedure:
-
Inoculation: Seed shake flasks or bioreactors at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in either the control or experimental basal medium.
-
Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM). Take daily samples to measure:
-
Viable cell density and viability.
-
Concentrations of glucose, lactate, and ammonia.
-
Concentration of L-threonine, L-alanine, and this compound in the culture supernatant (via HPLC or LC-MS).
-
-
Feeding Strategy: Begin feeding with the respective control or experimental feed medium on a pre-determined schedule (e.g., starting on day 3) based on glucose consumption or a fixed volume per day.
-
Titer Measurement: Collect samples at later time points (e.g., day 7, 10, and at harvest) to determine the recombinant protein titer.
-
Data Analysis: Plot cell growth curves, viability profiles, metabolite concentrations, and product titers for both control and experimental groups. Calculate the specific productivity (Qp).
Workflow Diagram
Caption: Workflow for comparing this compound with free amino acids.
Signaling Pathways and Cellular Mechanisms
This compound is actively transported into the cell, likely via peptide transporters such as PEPT1 or PEPT2. Once inside the cytoplasm, it is rapidly hydrolyzed by cytosolic peptidases into L-alanine and L-threonine. These free amino acids then enter their respective metabolic pathways.
-
L-Threonine:
-
Incorporated into proteins during translation.
-
Can be catabolized via threonine dehydrogenase or serine dehydratase pathways, feeding into the TCA cycle.
-
-
L-Alanine:
-
Can be converted to pyruvate via alanine transaminase, linking it to glycolysis and the TCA cycle.
-
Serves as a non-toxic carrier of nitrogen.
-
Cellular Uptake and Metabolism Diagram
Caption: Cellular uptake and metabolic fate of this compound.
Conclusion
This compound presents a valuable tool for modern biotechnology research and biopharmaceutical production. Its superior stability and solubility make it an excellent alternative to free amino acids in cell culture media, leading to more robust and productive bioprocesses. The provided protocols offer a starting point for researchers to explore and optimize the use of this dipeptide in their specific applications.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis protocol for L-alanyl-L-threonine quantification
An HPLC-UV method for the quantification of the dipeptide L-alanyl-L-threonine is presented, tailored for researchers, scientists, and professionals in drug development. This protocol details the necessary instrumentation, reagents, and a step-by-step procedure for accurate and reproducible analysis.
Principle and Application
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of peptides. This method utilizes a reversed-phase C18 column, which separates molecules based on their hydrophobicity.[1] this compound, being a polar dipeptide, is eluted using a gradient of a polar aqueous mobile phase and a less polar organic mobile phase. Quantification is achieved by measuring the absorbance of the peptide bond at a low UV wavelength (typically 215-220 nm), and comparing the peak area to a calibration curve generated from standards of known concentrations.[2][3] This protocol is applicable for the quantification of this compound in bulk drug substances, formulated products, and in vitro dissolution samples, provided that proper sample preparation is performed to remove interfering excipients.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.[3]
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the data.
-
Analytical Balance: For accurate weighing of the standard.
-
Volumetric Glassware: Class A flasks and pipettes for standard and sample preparation.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or PVDF filters for sample clarification.[4]
Reagents and Solvents
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm (Type I).
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.[3]
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30% B; 17-18 min: 30-2% B; 18-25 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with Mobile Phase A to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution expected to contain this compound at a concentration within the calibration range using Mobile Phase A as the diluent.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[4]
-
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Mobile Phase A) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Data Presentation
Calibration Data
The following table represents typical data for a calibration curve for this compound.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 45,890 |
| 25 | 115,250 |
| 50 | 230,100 |
| 100 | 462,500 |
| 250 | 1,155,000 |
| 500 | 2,310,200 |
Linear Regression Equation: y = 4620x - 150 Correlation Coefficient (R²): 0.9998
System Suitability
System suitability parameters are used to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | RSD ≤ 2.0% | 0.8% |
| Peak Asymmetry (Tailing Factor) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 7500 |
Method Validation Summary
This table summarizes the key performance characteristics of the HPLC method.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC system components.
References
- 1. Microbore liquid chromatography ultraviolet detection for quantification of total peptide amount and its application for assessing sample quality in shotgun proteome analysis of hundreds of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Extinction Coefficient Determination of Proteins [biosyn.com]
Application Notes and Protocols for In-Vivo Studies of L-alanyl-L-threonine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in-vivo studies on delivery systems for the dipeptide L-alanyl-L-threonine are not extensively reported in publicly available scientific literature. The following application notes and protocols are therefore based on established principles of dipeptide and amino acid transport, as well as common methodologies for in-vivo analysis of similar small peptides and amino acid derivatives. These protocols should be adapted and validated for the specific research context.
Introduction
This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. Dipeptides can exhibit different physicochemical and pharmacokinetic properties compared to their constituent amino acids, potentially offering advantages in terms of stability, solubility, and targeted delivery. The in-vivo study of this compound delivery systems is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its potential therapeutic or nutritional applications.
These notes provide a framework for designing and conducting in-vivo studies to evaluate the delivery of this compound. The primary route of administration focused on is oral delivery, given the interest in non-invasive administration, with parenteral routes also considered for comparative bioavailability studies.
Potential Signaling Pathways and Transport Mechanisms
The absorption of dipeptides like this compound from the gastrointestinal tract is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the brush border membrane of intestinal enterocytes.[1][2] Once absorbed, the dipeptide can either be transported intact into the bloodstream or be hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-threonine. These amino acids are then utilized in various metabolic pathways or transported to other tissues.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following tables present hypothetical pharmacokinetic data for this compound following oral and intravenous administration in a rodent model. These tables are for illustrative purposes to guide data presentation in an actual study.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites Following Oral Administration (50 mg/kg) in Rats (n=6)
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | t₁/₂ (h) |
| This compound | 15.2 ± 3.1 | 0.5 ± 0.1 | 45.8 ± 7.2 | 1.2 ± 0.3 |
| L-alanine | 25.6 ± 4.5 | 1.0 ± 0.2 | 102.4 ± 15.6 | 2.5 ± 0.5 |
| L-threonine | 30.1 ± 5.2 | 1.0 ± 0.3 | 125.7 ± 20.1 | 2.8 ± 0.6 |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration (10 mg/kg) in Rats (n=6)
| Analyte | Cmax (µg/mL) | AUC₀₋ᵢₙf (µg·h/mL) | t₁/₂ (h) | CL (L/h/kg) | Vd (L/kg) |
| This compound | 50.8 ± 8.9 | 60.5 ± 10.3 | 0.8 ± 0.2 | 0.165 ± 0.028 | 0.189 ± 0.035 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in-vivo delivery of this compound.
Animal Model and Housing
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Animals should be fasted overnight (12-16 hours) with free access to water before dosing.
Formulation Preparation
-
Oral Formulation: this compound is dissolved in sterile water or a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration of 10 mg/mL for a 50 mg/kg dose in a 5 mL/kg volume.
-
Intravenous Formulation: this compound is dissolved in sterile saline (0.9% NaCl) to a final concentration of 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg volume. The solution should be filtered through a 0.22 µm syringe filter before administration.
Experimental Workflow for Pharmacokinetic Study
Dosing and Blood Sampling
-
Oral Administration: Administer the formulation via oral gavage.
-
Intravenous Administration: Administer the formulation via the lateral tail vein.
-
Blood Collection: Collect blood samples (approximately 200 µL) from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites (L-alanine and L-threonine) in plasma.
-
Sample Preparation: Perform protein precipitation of plasma samples by adding a threefold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Chromatographic Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar analytes.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, L-alanine, L-threonine, and the internal standard.
-
Data Analysis
-
Pharmacokinetic Parameters: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Oral Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating in-vivo studies on this compound delivery systems. Researchers should adapt these methodologies to their specific hypotheses and available resources. Key considerations for future studies could include the use of radiolabeled this compound to facilitate tissue distribution and mass balance studies, as well as the investigation of different formulation strategies, such as nano-carriers or permeation enhancers, to improve oral bioavailability.[3][4] The insights gained from such studies will be invaluable for the development and application of this dipeptide in various fields.
References
Application Notes and Protocols for L-alanyl-L-threonine Supplementation in Animal Models
Disclaimer: Direct research on the dipeptide L-alanyl-L-threonine in animal models is limited. The following protocols and application notes are based on established methodologies for similar dipeptides, such as L-alanyl-L-glutamine, and the known physiological roles of its constituent amino acids, L-alanine and L-threonine. These guidelines are intended to serve as a starting point for researchers and should be optimized for specific experimental goals and animal models.
Introduction
This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. Dipeptide supplementation offers potential advantages over free amino acids, including enhanced stability and absorption. L-threonine is an essential amino acid crucial for gut health, immune function, and protein synthesis, particularly mucin production in the intestinal tract.[1][2] L-alanine is a non-essential amino acid involved in glucose metabolism.[3][4] Supplementation with this compound in animal models could be investigated for its effects on intestinal barrier function, immune modulation, and metabolic responses, particularly in models of intestinal stress or metabolic disease.
Potential Applications in Animal Research
-
Intestinal Health: Investigating the role of this compound in maintaining gut morphology, enhancing intestinal barrier function, and modulating the gut microbiota, especially in models of weaning stress, inflammation, or malnutrition.[2][5][6]
-
Immune Response: Assessing the impact on systemic and mucosal immunity, given the role of L-threonine in immunoglobulin synthesis.[5]
-
Metabolic Studies: Evaluating the effects on glucose and protein metabolism, particularly in models of metabolic syndrome or during periods of high metabolic demand.[7][8]
-
Parenteral Nutrition: Exploring its use as a stable source of threonine and alanine in parenteral nutrition solutions.
Quantitative Data Summary
The following tables provide hypothetical dosage ranges and expected outcomes for this compound supplementation, extrapolated from studies on L-alanyl-L-glutamine and L-threonine in various animal models.
Table 1: Hypothetical Dosage and Administration of this compound in Different Animal Models
| Animal Model | Route of Administration | Hypothetical Dosage Range | Frequency | Notes |
| Piglets (weaned) | Oral (in feed) | 0.1% - 0.5% of diet | Ad libitum | Dosage based on L-alanyl-L-glutamine studies.[9][10] Start with lower doses and monitor feed intake. |
| Broiler Chickens | Oral (in feed) | 0.1% - 0.3% of diet | Ad libitum | Based on L-threonine supplementation studies.[5] |
| Mice/Rats | Oral (in drinking water) | 1 - 5 g/L | Ad libitum | Ensure palatability and monitor water intake. |
| Mice/Rats | Oral (gavage) | 100 - 500 mg/kg body weight | Once daily | For precise dosage administration. |
| Rabbits | Intravenous infusion | 0.5 - 2.0 g/kg body weight/day | Continuous or intermittent | For parenteral nutrition studies. |
Table 2: Potential Experimental Readouts and Expected Observations
| Parameter | Experimental Model | Expected Observation with Supplementation |
| Intestinal Morphology | Weaned Piglets | Increased villus height and villus height to crypt depth ratio in the jejunum and ileum.[10] |
| Intestinal Barrier Function | Broiler Chickens (LPS challenge) | Decreased intestinal permeability; normalized expression of tight junction proteins.[5] |
| Immune Response | Nursery Pigs | Modulation of plasma cytokine levels (e.g., IL-6, IL-10).[6] |
| Growth Performance | Weaned Piglets | Improved average daily gain and feed conversion ratio; reduced diarrhea incidence.[10] |
| Metabolic Parameters | Rodent models of metabolic disease | Potential improvements in glucose tolerance and insulin sensitivity.[7][8] |
Experimental Protocols
Protocol for Oral Supplementation in a Weaned Piglet Model
Objective: To evaluate the effect of dietary this compound supplementation on growth performance and intestinal health in weaned piglets.
Materials:
-
Weaned piglets (e.g., 21 days of age)
-
Basal diet (formulated to meet or be slightly deficient in threonine)
-
This compound dipeptide
-
Animal scales
-
Feeders and waterers
-
Materials for tissue collection and analysis (e.g., formalin, cryovials)
Procedure:
-
Acclimatization: House piglets in individual or group pens and allow for a 5-7 day acclimatization period with access to the basal diet and water ad libitum.
-
Experimental Groups: Randomly assign piglets to different dietary treatment groups (e.g., Control (basal diet), 0.1% this compound, 0.25% this compound, 0.5% this compound).
-
Diet Preparation: Homogeneously mix the this compound into the basal diet for the treatment groups.
-
Feeding and Monitoring: Provide the respective diets and water ad libitum for a period of 2-4 weeks.
-
Record body weight weekly.
-
Measure daily feed intake.
-
Monitor for clinical signs, especially the incidence and severity of diarrhea.
-
-
Sample Collection: At the end of the experimental period, euthanize a subset of animals from each group.
-
Collect blood samples for serum analysis (e.g., amino acid profile, inflammatory markers).
-
Collect intestinal tissue samples (e.g., duodenum, jejunum, ileum) for histological analysis (villus height, crypt depth) and gene expression studies (tight junction proteins, mucins).
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.
Protocol for Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples from supplemented animals.
Materials:
-
Plasma samples collected in EDTA or heparin tubes
-
Protein precipitation solution (e.g., acetonitrile, methanol)
-
Internal standard (e.g., a stable isotope-labeled version of the dipeptide)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 400 µL of cold protein precipitation solution.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a specific multiple reaction monitoring (MRM) method for the quantification of this compound and the internal standard.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a suitable chromatography column (e.g., reversed-phase C18).
-
Quantify the analyte based on the peak area ratio to the internal standard against a standard curve.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound in Intestinal Epithelial Cells
Caption: Hypothetical uptake and intracellular signaling of this compound.
Experimental Workflow for Animal Supplementation Study
Caption: General workflow for an in vivo this compound supplementation study.
References
- 1. foxnutgroup.com [foxnutgroup.com]
- 2. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergogenic Effect of BCAAs and L-Alanine Supplementation: Proof-of-Concept Study in a Murine Model of Physiological Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary l-threonine supplementation attenuates lipopolysaccharide-induced inflammatory responses and intestinal barrier damage of broiler chickens at an early age | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Diet complexity and l-threonine supplementation: effects on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Carnosine or β-Alanine Supplementation on Markers of Glycemic Control and Insulin Resistance in Humans and Animals: A Systematic Review and Meta-analysis - VetSRev [vetsrev.nottingham.ac.uk]
- 8. Effect of Carnosine or β-Alanine Supplementation on Markers of Glycemic Control and Insulin Resistance in Humans and Animals: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of alanyl-glutamine supplementation on the small intestinal mucosa barrier in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary alanyl-glutamine improves growth performance of weaned piglets through maintaining intestinal morphology and digestion-absorption function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of L-alanyl-L-threonine in Protein Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical quality attribute that can impact their safety, efficacy, and shelf-life. Protein aggregation, denaturation, and degradation are common challenges during manufacturing, formulation, and storage. Excipients are therefore essential components of protein formulations, added to enhance stability. While individual amino acids are commonly used as stabilizers, dipeptides such as L-alanyl-L-threonine are emerging as potentially advantageous alternatives due to their unique physicochemical properties, including improved solubility and heat stability.[1]
This document provides detailed application notes and protocols for evaluating the utility of this compound as a protein-stabilizing excipient using thermal shift assays (TSA), also known as Differential Scanning Fluorimetry (DSF).
Principle of this compound as a Protein Stabilizer
The stabilizing effect of this compound is hypothesized to arise from a combination of mechanisms attributed to its constituent amino acids, L-alanine and L-threonine. Less hydrophobic amino acids, such as alanine and threonine, have been shown to stabilize proteins, leading to an increase in their thermal melting temperature (Tm).[2][3][4] The proposed mechanisms include:
-
Preferential Exclusion: Like many osmolytes, this compound is likely preferentially excluded from the protein surface. This leads to an increase in the free energy of the unfolded state, thus favoring the more compact, folded native state.
-
Hydrophilic Interactions: The hydroxyl group of the threonine residue can form hydrogen bonds with the protein surface or surrounding water molecules, contributing to a more stable hydration shell around the protein.
-
Peptide Backbone Interactions: The dipeptide's own peptide bond can interact with the protein surface, potentially shielding hydrophobic patches or engaging in hydrogen bonding.
Application: Screening for Optimal Formulation Conditions
This compound can be screened as a potential stabilizing excipient for a target protein. A thermal shift assay is a high-throughput method to rapidly assess the effect of various excipients on protein thermal stability. The assay measures the change in the melting temperature (Tm) of a protein in the presence of different concentrations of the excipient. An increase in Tm indicates a stabilizing effect.
Hypothetical Quantitative Data
The following table summarizes hypothetical data from a thermal shift assay screening this compound as a stabilizer for a model protein, demonstrating its potential stabilizing effect.
| Excipient | Concentration (mM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Control (Buffer only) | 0 | 55.2 | 0.0 |
| This compound | 10 | 56.1 | +0.9 |
| This compound | 25 | 57.5 | +2.3 |
| This compound | 50 | 58.9 | +3.7 |
| This compound | 100 | 60.1 | +4.9 |
| L-alanine | 100 | 58.2 | +3.0 |
| L-threonine | 100 | 58.5 | +3.3 |
Note: This data is illustrative and the actual stabilizing effect will be protein-dependent.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Screening this compound
This protocol describes a typical thermal shift assay using a fluorescent dye that binds to hydrophobic regions of a protein as it unfolds.
Materials:
-
Purified target protein (e.g., 1 mg/mL stock solution)
-
This compound stock solution (e.g., 1 M in assay buffer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO™ Orange, 5000x stock in DMSO)
-
96-well qPCR plates
-
Optical sealing film
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Prepare the Reagent Mix: For each 20 µL reaction, prepare a master mix containing the target protein and the fluorescent dye in the assay buffer. For a final protein concentration of 0.1 mg/mL and a 5x final dye concentration, the master mix per reaction would be:
-
2 µL of 1 mg/mL target protein
-
0.2 µL of 500x SYPRO™ Orange (diluted from 5000x stock)
-
13.8 µL of Assay Buffer
-
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay (e.g., 10, 25, 50, 100 mM). Remember to account for the 4 µL addition to the 16 µL master mix.
-
Set up the Assay Plate:
-
Pipette 16 µL of the reagent mix into each well of a 96-well qPCR plate.
-
Add 4 µL of the corresponding this compound dilution or assay buffer (for the control) to each well.
-
Seal the plate firmly with an optical sealing film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Perform the Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Initial temperature: 25°C for 1 minute
-
Temperature ramp: 25°C to 95°C with a ramp rate of 0.5°C/minute
-
Data acquisition: Set to collect fluorescence data at each 0.5°C increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of each sample containing this compound.
-
Visualizations
References
L-alanyl-L-threonine: Application Notes and Protocols for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine. In pharmaceutical formulations, it primarily serves as a highly soluble and stable source of L-threonine, an essential amino acid. The use of dipeptides like this compound can overcome the limitations of free amino acids, such as poor solubility and instability in aqueous solutions, particularly in parenteral nutrition and other liquid formulations.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in drug formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its constituent amino acids is provided below.
| Property | This compound | L-Alanine | L-Threonine |
| Molecular Formula | C7H14N2O4[4] | C3H7NO2 | C4H9NO3[5] |
| Molecular Weight | 190.19 g/mol | 89.09 g/mol | 119.12 g/mol [5] |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
| Solubility in Water | Highly soluble (inferred) | 15.8 g/100 mL[6] | Freely soluble[6] |
| Isoelectric Point (pI) | ~5.6 (estimated) | 6.00 | 5.60 |
Applications in Drug Formulation
The primary application of this compound in drug formulation is as a stabilized and highly soluble precursor of L-threonine, particularly in:
-
Parenteral Nutrition (PN): To provide the essential amino acid L-threonine in a form that is more stable and soluble than the free amino acid, especially in concentrated solutions.[1][7] The use of dipeptides in PN has been shown to improve nitrogen balance in patients.[1][2]
-
Liquid Formulations: For use in oral or injectable drug formulations where the stability and solubility of L-threonine are a concern.
-
Prodrug Development: this compound can be considered a prodrug of L-threonine, as it is expected to be hydrolyzed by peptidases in the body to release the constituent amino acids.
Experimental Protocols
Preparation of a Parenteral Nutrition Solution Containing this compound
This protocol describes the preparation of a sterile parenteral nutrition solution. Aseptic techniques must be strictly followed throughout the procedure.
Materials:
-
This compound (sterile, pyrogen-free)
-
Dextrose (sterile solution)
-
Lipid emulsion (sterile)
-
Other amino acids (sterile solution)
-
Electrolytes and trace elements (sterile solutions)
-
Sterile water for injection (WFI)
-
Sterile empty EVA (ethylene vinyl acetate) bags for parenteral nutrition
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amounts of this compound and all other components based on the desired final concentration and volume of the PN solution.
-
In a laminar flow hood, aseptically add the sterile components to the empty EVA bag. The order of addition is critical to prevent precipitation. A common order is:
-
Dextrose and amino acids (including this compound).
-
Electrolytes and trace elements.
-
Lipid emulsion (added last).
-
-
Gently mix the contents of the bag after each addition.
-
Add sterile WFI to reach the final desired volume.
-
Visually inspect the final solution for any precipitates or phase separation.
-
If required, the final solution can be filtered through a 0.22 µm sterile filter into the final administration bag.
-
Label the bag with the patient's name, contents, concentrations, and expiration date.
-
Store the prepared PN solution at 2-8°C until use.
Stability Assessment of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound in an aqueous solution under different pH and temperature conditions.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 8.0)
-
Deionized water
-
HPLC system with a suitable column (e.g., C18)
-
Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Vials
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
Prepare test solutions by diluting the stock solution in the different phosphate buffer solutions to a final concentration of 1 mg/mL in vials.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. The method may need to be optimized for specific formulations.
Instrumentation:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
Procedure:
-
Prepare a standard stock solution of this compound in water (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Set up the HPLC system with the following parameters (to be optimized):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detector wavelength: 210 nm (for UV) or appropriate MS settings
-
Gradient elution: A suitable gradient from 100% Mobile Phase A to a mixture of A and B.
-
-
Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
-
Inject the sample and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Cellular Uptake and Metabolism
This compound, like other small peptides, is expected to be transported across cellular membranes by peptide transporters such as PEPT1 and PEPT2.[8][9] Following administration, it is anticipated to be rapidly hydrolyzed by peptidases in the plasma and tissues into its constituent amino acids, L-alanine and L-threonine.
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow for Formulation Development
The following diagram outlines a typical workflow for the development of a drug formulation containing this compound.
Caption: Workflow for this compound formulation development.
Logical Relationship for Dipeptide Use in Parenteral Nutrition
The rationale for using this compound in parenteral nutrition is based on overcoming the limitations of free L-threonine.
Caption: Rationale for using this compound in PN.
References
- 1. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glutamine-containing-dipeptides-in-parenteral-nutrition - Ask this paper | Bohrium [bohrium.com]
- 3. Dipeptides in parenteral nutrition: from basic science to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bapen.org.uk [bapen.org.uk]
- 8. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
Troubleshooting & Optimization
L-alanyl-L-threonine stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of L-alanyl-L-threonine in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issue for this compound in aqueous solutions is its susceptibility to chemical degradation. The primary degradation pathway is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, L-alanine and L-threonine. Other potential degradation pathways, although generally less common for this specific dipeptide under typical experimental conditions, include modifications to the amino acid side chains.
Q2: What factors influence the rate of degradation of this compound?
A2: The stability of this compound in aqueous solution is significantly influenced by several factors:
-
pH: The rate of hydrolysis of the peptide bond is highly dependent on the pH of the solution. Degradation is generally accelerated at both acidic (below pH 3) and alkaline (above pH 7) conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the peptide bond. Therefore, storing solutions at elevated temperatures will lead to faster degradation.
-
Buffer Composition: Certain buffer components can potentially catalyze the degradation of peptides. It is crucial to use appropriate buffer systems and to be aware of any potential interactions.
-
Presence of Metal Ions: Some metal ions can catalyze the hydrolysis of peptide bonds. For instance, Ni(II) has been shown to promote the hydrolysis of peptides containing threonine residues.[1][2]
Q3: What are the expected degradation products of this compound?
A3: The primary and most expected degradation products of this compound in an aqueous solution are its constituent amino acids: L-alanine and L-threonine. These are formed by the cleavage of the peptide bond through hydrolysis.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following best practices:
-
pH Control: Maintain the pH of your stock and working solutions within a range where the dipeptide is most stable. For many dipeptides, this is in the slightly acidic to neutral pH range (around pH 4-6).
-
Temperature Control: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term). Avoid repeated freeze-thaw cycles.
-
Use High-Purity Water and Reagents: To avoid contamination with substances that could accelerate degradation (e.g., metal ions), use high-purity water (e.g., HPLC-grade) and reagents for all your solutions.
-
Buffer Selection: Choose a buffer system that is appropriate for your experimental pH and is known to be non-reactive with peptides. Phosphate and acetate buffers are commonly used.
Troubleshooting Guide
Problem 1: I am seeing a decrease in the concentration of this compound in my aqueous solution over time.
-
Question: What could be causing the loss of my dipeptide?
-
Answer: The most likely cause is the hydrolysis of the peptide bond, leading to the formation of L-alanine and L-threonine. This process is accelerated by non-optimal pH and elevated temperatures.
-
Question: How can I confirm that hydrolysis is the cause?
-
Answer: You can use an analytical technique like High-Performance Liquid Chromatography (HPLC) to analyze your sample over time. A stability-indicating HPLC method will allow you to see a decrease in the peak corresponding to this compound and a concurrent increase in the peaks corresponding to L-alanine and L-threonine.
-
Question: What steps can I take to prevent this loss?
-
Answer:
-
Optimize pH: Adjust the pH of your solution to a range where the dipeptide is more stable, typically between pH 4 and 6.
-
Control Temperature: Prepare solutions fresh before use. If you need to store them, do so at 2-8°C for short periods or at -20°C or -80°C for longer durations.
-
Check for Contaminants: Ensure your water and other reagents are free from metal ions or other contaminants that could catalyze hydrolysis.
-
Problem 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
-
Question: What are these unknown peaks?
-
Answer: These unexpected peaks are likely the degradation products of this compound, which are L-alanine and L-threonine. Depending on the HPLC method used, these amino acids will have different retention times than the parent dipeptide.
-
Question: How can I identify these peaks?
-
Answer: You can run commercially available standards of L-alanine and L-threonine on your HPLC system under the same conditions as your sample. By comparing the retention times, you can confirm the identity of the degradation product peaks.
-
Question: How can I prevent the formation of these degradation products?
-
Answer: The strategies to prevent the formation of these products are the same as those to prevent the loss of the parent dipeptide: control the pH and temperature of your solutions and ensure the purity of your reagents.
Degradation Pathways
The primary chemical degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide (peptide) bond. This reaction is catalyzed by both acid and base.
References
Troubleshooting common problems in L-alanyl-L-threonine experiments
Welcome to the technical support center for L-alanyl-L-threonine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a dipeptide composed of the amino acids L-alanine and L-threonine. It is often used in cell culture media as a more stable source of L-threonine. Dipeptides are generally more resistant to degradation in aqueous solutions compared to individual amino acids, which helps to maintain consistent nutrient levels in long-term experiments and can reduce the accumulation of potentially toxic byproducts like ammonia.
Q2: What are the main advantages of using this compound over free L-threonine in cell culture?
A2: The primary advantages include:
-
Enhanced Stability: Dipeptides are less prone to spontaneous degradation in liquid media compared to free amino acids.
-
Reduced Ammonia Accumulation: The breakdown of some free amino acids can release ammonia, which is toxic to cells. Using a stable dipeptide minimizes this issue.
-
Sustained Nutrient Release: Cells typically possess peptidases that cleave the dipeptide, providing a gradual and sustained release of L-alanine and L-threonine.
Q3: How should this compound be stored?
A3: Lyophilized this compound should be stored at -20°C for long-term stability. Once reconstituted in a solution, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. For use in cell culture media, the reconstituted dipeptide should be sterile-filtered.
Q4: Is this compound expected to activate the same signaling pathways as L-threonine?
A4: Yes, once cleaved by cellular peptidases to release free L-threonine, it is expected to activate the same downstream signaling pathways. L-threonine is known to influence key cellular processes like cell growth, proliferation, and immune responses through pathways such as PI3K/Akt, MAPKs, and mTOR.[1][2][3]
Troubleshooting Guide
Synthesis and Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield During Synthesis | Incomplete coupling reaction. | - Ensure proper activation of the carboxylic acid group of L-alanine.- Use appropriate coupling reagents and optimize reaction time and temperature. |
| Side reactions during synthesis. | - Use appropriate protecting groups for the amino and carboxyl groups to prevent unwanted reactions.- Carefully control the pH of the reaction mixture. | |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | - Utilize techniques like ion-exchange chromatography or reverse-phase HPLC for efficient separation.- Optimize the mobile phase and gradient for better resolution. |
| Aggregation of the dipeptide. | - Perform purification at a lower concentration.- Adjust the pH of the purification buffer to increase solubility. |
Solubility and Stability Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Stock Solution | Exceeding the solubility limit. | - Prepare a less concentrated stock solution.- Gently warm the solution and sonicate to aid dissolution.- Adjust the pH of the buffer, as solubility can be pH-dependent. |
| Degradation of Stock Solution | Microbial contamination or chemical instability over time. | - Sterile-filter the stock solution before storage.- Prepare fresh solutions and avoid long-term storage at 4°C.- Store as frozen aliquots to minimize degradation. |
| Inconsistent Experimental Results | Degradation of this compound in the experimental setup. | - Prepare fresh working solutions for each experiment.- If used in cell culture, replace the medium at regular intervals to ensure a consistent supply of the dipeptide. |
Cell Culture Experiment Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Observed Effect on Cell Growth | Suboptimal concentration of the dipeptide. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Inefficient cellular uptake or cleavage of the dipeptide. | - Confirm the expression of relevant peptidases in your cell line.- Compare the effects with an equivalent concentration of free L-threonine. | |
| Cell Toxicity or Inhibition of Growth | Too high a concentration of the dipeptide. | - Lower the concentration of this compound in the culture medium.- Ensure the purity of the dipeptide, as impurities can be toxic. |
| Contamination of the this compound stock solution. | - Use a fresh, sterile stock solution.- Test the stock solution for endotoxin contamination. |
Analytical and Quantification Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Resolution in HPLC | Inappropriate column or mobile phase. | - Use a column suitable for amino acid or peptide analysis (e.g., C18 reverse-phase).- Optimize the mobile phase composition and gradient elution. |
| Sample matrix interference. | - Perform sample cleanup or extraction before analysis.- Use a more specific detection method, such as mass spectrometry (MS). | |
| Inaccurate Quantification | Lack of a proper standard curve or internal standard. | - Prepare a standard curve with known concentrations of this compound.- Use an appropriate internal standard to correct for variations in sample preparation and injection volume. |
| Degradation of the analyte during sample preparation. | - Keep samples on ice and process them quickly.- Use derivatization if necessary to improve stability and detection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or appropriate cell culture-grade buffer (e.g., PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the appropriate volume of sterile water or buffer.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Samples containing this compound
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water) at known concentrations to generate a standard curve.
-
Sample Preparation: Dilute the experimental samples to a concentration within the range of the standard curve. If necessary, perform a sample cleanup step (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering substances.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a fixed volume of the standard or sample onto the column.
-
Run a gradient elution program to separate the components of the sample. For example, a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Detect the eluting this compound using a UV detector (e.g., at 210-220 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
-
Data Presentation
Table 1: Solubility of L-Threonine in Different Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 9.70 |
| Ethanol | 25 | Insoluble |
| Ethyl ether | 25 | Insoluble |
| Chloroform | 25 | Insoluble |
Data for L-threonine. The solubility of this compound is expected to be different but this provides a baseline.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture and its subsequent quantification.
Caption: Postulated signaling pathways activated by this compound following cellular uptake and cleavage.
References
Degradation pathways of L-alanyl-L-threonine under stress conditions
Technical Support Center: L-Alanyl-L-Threonine Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on established principles of peptide degradation and data from related compounds, as specific degradation studies on this compound are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, photodegradation and thermal degradation.
-
Hydrolysis: The peptide bond is susceptible to cleavage under acidic, basic, or neutral conditions, yielding L-alanine and L-threonine. The rate of hydrolysis is dependent on pH and temperature.[1][2][3] The presence of the hydroxyl group on the threonine residue can influence the cleavage of the adjacent peptide bond.[1][4][5]
-
Oxidation: The primary site of oxidation is the threonine residue. Oxidative stress can lead to the formation of various degradation products, including aldehydes and carboxylic acids.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of reactive triplet states and subsequent degradation.[6][7]
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition, leading to a variety of smaller molecules.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram are likely due to the formation of degradation products. The most common cause is the hydrolysis of the dipeptide into its constituent amino acids, L-alanine and L-threonine. You may also be observing products of oxidation, especially if the solution was not stored under an inert atmosphere. To confirm the identity of these peaks, we recommend using a stability-indicating HPLC method coupled with mass spectrometry (MS).
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution within a stable range, typically close to neutral, unless your experimental conditions require otherwise.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down hydrolytic and other degradation reactions.
-
Inert Atmosphere: To prevent oxidation, purge your solutions with an inert gas like nitrogen or argon and use sealed vials.
-
Light Protection: Protect your solutions from light by using amber vials or by covering them with aluminum foil to prevent photodegradation.
-
Use of Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant.
Troubleshooting Guides
Issue 1: Significant loss of this compound peak area in HPLC analysis over a short period.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | 1. Verify the pH of your sample and mobile phase. Extreme pH values can accelerate hydrolysis. 2. Analyze a freshly prepared sample to use as a baseline. 3. If possible, perform your analysis at a lower temperature. |
| Adsorption to surfaces | 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Include a small percentage of an organic solvent (e.g., acetonitrile) in your sample diluent if compatible. |
Issue 2: Appearance of multiple, unidentified peaks in the chromatogram after forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Multiple degradation pathways | 1. Analyze the stressed samples using LC-MS to identify the mass of the degradation products. This will help in proposing their structures. 2. Compare the retention times of the degradant peaks with those of pure standards of L-alanine and L-threonine. |
| Secondary degradation | 1. Reduce the stress level (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to favor the formation of primary degradants. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to demonstrate expected trends, as specific literature values are not available.
| Stress Condition | Parameter | Value | Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | % Degradation | ~15% | L-Alanine, L-Threonine |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | % Degradation | ~20% | L-Alanine, L-Threonine |
| Oxidative (3% H₂O₂, 25°C, 24h) | % Degradation | ~10% | Oxidized threonine derivatives, L-Alanine |
| Photolytic (UV 254 nm, 24h) | % Degradation | ~5% | Various photoproducts |
| Thermal (80°C, 24h) | % Degradation | ~8% | L-Alanine, L-Threonine, other decomposition products |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in purified water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Forced Oxidation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in purified water.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and quench the reaction by adding a small amount of sodium bisulfite solution. Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of L-alanyl-L-threonine for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of L-alanyl-L-threonine for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my cell culture medium. What are the first steps I should take?
A1: The solubility of peptides like this compound can be influenced by several factors.[1][2][3] Start by attempting to dissolve a small amount of the peptide in sterile, purified water before adding it to your complex cell culture medium.[1][4] If solubility is still an issue, consider adjusting the pH of the solvent. Peptides are generally more soluble at a pH away from their isoelectric point.[3][4] For this compound, which is a neutral dipeptide, slight adjustments towards acidic or basic pH may improve solubility.
Q2: What solvents are recommended for creating a stock solution of this compound?
A2: For hydrophilic dipeptides like this compound, the recommended starting solvent is high-purity water. If aqueous solubility is limited, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) can be used.[2] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your cell line, typically below 0.5% (v/v), to avoid cytotoxicity. Always test the solubility of a small aliquot first.[4][5]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming (e.g., to 37°C) can aid in dissolving peptides.[1] However, excessive or prolonged heating should be avoided as it can lead to degradation of the dipeptide. Sonication is another physical method that can help break up aggregates and enhance dissolution.[1][2][5]
Q4: My this compound solution is cloudy. What does this indicate and what should I do?
A4: A cloudy solution suggests that the dipeptide is not fully dissolved and may be present as a suspension.[5] This can lead to inaccurate concentrations in your experiments. Before use, centrifuge the solution to pellet any undissolved material.[2] You can then attempt to redissolve the pellet using the troubleshooting steps outlined in this guide, such as adjusting the pH or using a different solvent system for the initial stock solution.
Q5: How should I store my this compound stock solution?
A5: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Lyophilized (powder) forms of the peptide should be stored at -20°C in a desiccator.[5]
Quantitative Data on Solubility
While specific experimental solubility data for this compound is not extensively available in the literature, the following table provides solubility information for its constituent amino acid, L-threonine, to serve as a general reference. The solubility of dipeptides is influenced by the properties of the individual amino acids.[6]
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| L-Threonine | Water | 25 | 9.0 |
Note: This data is for the individual amino acid L-threonine and should be used as an estimation. The actual solubility of the dipeptide this compound may differ.
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound
-
Preparation: Aseptically weigh a small amount of lyophilized this compound powder.
-
Initial Dissolution: Add a small volume of sterile, purified water (e.g., cell culture grade water) to the powder.
-
Vortexing: Gently vortex the solution to aid dissolution.
-
Sonication (Optional): If the dipeptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5]
-
pH Adjustment (If Necessary): If solubility is still limited, check the pH of the solution. Adjust the pH slightly away from neutral (e.g., to ~pH 8.0 or ~pH 6.0) using dilute NaOH or HCl, while monitoring for dissolution.
-
Sterilization: Once dissolved, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C.
Protocol for Preparing a Stock Solution of this compound using a Co-solvent
-
Preparation: Aseptically weigh a small amount of lyophilized this compound powder.
-
Co-solvent Addition: Add a minimal amount of a sterile-filtered organic co-solvent, such as DMSO, to the powder.
-
Dissolution: Gently vortex until the dipeptide is fully dissolved.
-
Dilution: Slowly add the desired aqueous buffer (e.g., PBS or cell culture medium) to the dissolved dipeptide concentrate in a dropwise manner while gently stirring.
-
Final Concentration: Ensure the final concentration of the organic solvent in the stock solution is as low as possible and that it will be further diluted to non-toxic levels in the final cell culture.
-
Sterilization: If not prepared from sterile components, sterilize the final stock solution using a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the sterile stock solution and store at -20°C or -80°C.
Troubleshooting and Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
If you encounter solubility problems with this compound, follow this decision-tree to identify a suitable solvent and preparation method.
Caption: Troubleshooting decision tree for dissolving this compound.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of L-alanyl-L-threonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of the dipeptide L-alanyl-L-threonine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
My this compound will not dissolve. What should I do?
Low solubility is a common challenge with peptides.[1][2][3] The solubility of this compound is influenced by its zwitterionic nature, stemming from the free amino and carboxyl groups, as well as the polarity of its side chains (a methyl group from alanine and a hydroxyl group from threonine).
-
Initial Solvent Selection: Start with high-purity water. If solubility is low, consider gentle heating and agitation.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI) and increases in acidic or basic solutions.[1] Systematically adjust the pH of your aqueous solution away from the pI.
-
Co-solvents: For hydrophobic peptides, dissolving them first in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or acetonitrile, followed by the slow addition of an aqueous buffer, can be effective.[1][3]
-
Stronger Solvents: In cases of extremely low solubility, strong solvents like trifluoroacetic acid (TFA) or formic acid may be used for initial dissolution, followed by careful dilution.[4]
I am observing an oil or amorphous precipitate instead of crystals. How can I resolve this?
The formation of non-crystalline solids is a frequent issue in peptide crystallization, often due to high supersaturation levels, impurities, or the inherent flexibility of the peptide backbone.[5]
-
Control Supersaturation: Reduce the rate of supersaturation. If using anti-solvent crystallization, add the anti-solvent more slowly. For cooling crystallization, decrease the cooling rate.
-
Solvent System Optimization: Experiment with different solvent and anti-solvent combinations. The presence of certain organic solvents can sometimes favor crystalline states over amorphous ones.
-
Seeding: Introduce a small number of pre-existing crystals (seeds) of this compound into the supersaturated solution to encourage ordered crystal growth.
-
Temperature Control: Maintaining a constant, optimal temperature is crucial. Temperature fluctuations can lead to uncontrolled precipitation.[6]
My this compound crystals are very small, needle-like, or of poor quality. How can I improve them?
Crystal morphology is influenced by a variety of factors including the solvent, supersaturation level, pH, and the presence of impurities.
-
Optimize Crystallization Rate: A slower crystallization process generally yields larger and more well-defined crystals. Revisit your cooling profile or anti-solvent addition rate.
-
Screen Different Solvents: The solvent system has a significant impact on crystal habit. A systematic screening of different solvents and solvent mixtures is recommended.
-
pH Optimization: The pH of the crystallization medium can affect the surface charge of the dipeptide, which in turn influences how molecules pack into a crystal lattice. Experiment with a range of pH values.
-
Additive Screening: The addition of small amounts of certain excipients or salts can sometimes promote the growth of higher-quality crystals.
How do I know if I have different polymorphic forms of this compound?
Polymorphism, the ability of a substance to crystallize in more than one crystal structure, is a known phenomenon in molecular crystals and can be influenced by crystallization conditions.[7][8] Different polymorphs can exhibit different physical properties.
-
Analytical Techniques: Utilize analytical methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR to characterize the solid form. Distinct PXRD patterns or thermal events in DSC can indicate the presence of different polymorphs.
-
Vary Crystallization Conditions: Deliberately crystallize this compound under a wide range of conditions (e.g., different solvents, temperatures, and saturation levels) and analyze the resulting solids to identify potential polymorphs.
Quantitative Data
Table 1: Solubility of L-alanine and L-threonine in Water at 25°C
| Amino Acid | Solubility ( g/100 mL) |
| L-alanine | 16.5 |
| L-threonine | 9.7 |
Table 2: General Solubility of L-alanine and L-threonine in Common Solvents
| Amino Acid | Water | Ethanol | Ether |
| L-alanine | Soluble | Sparingly soluble | Insoluble |
| L-threonine | Soluble | Insoluble | Insoluble |
Experimental Protocols
The following are generalized protocols for common crystallization techniques that can be adapted for this compound.
1. Cooling Crystallization
This technique relies on the principle that the solubility of the dipeptide decreases with temperature.
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., water) at an elevated temperature to achieve a saturated or slightly undersaturated solution. Gentle heating and stirring can aid dissolution.
-
Filtration: While hot, filter the solution through a heated funnel with a microporous membrane (e.g., 0.22 µm) to remove any insoluble impurities.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature or a lower controlled temperature. A programmable cooling bath can be used for precise control over the cooling rate.
-
Crystal Recovery: Once crystals have formed, separate them from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator.
2. Anti-solvent Crystallization
This method involves the addition of a solvent in which the dipeptide is insoluble (the anti-solvent) to a solution of the dipeptide, thereby inducing crystallization.
-
Dissolution: Dissolve the this compound in a solvent in which it is highly soluble.
-
Anti-solvent Addition: Slowly add the anti-solvent to the dipeptide solution with gentle agitation. The anti-solvent should be miscible with the primary solvent.
-
Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation. Allow the solution to stand undisturbed for crystals to grow.
-
Crystal Recovery, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
3. Vapor Diffusion
This technique is suitable for small-scale crystallization and involves the slow diffusion of an anti-solvent vapor into the dipeptide solution.
-
Preparation: Place a small drop of the concentrated this compound solution on a coverslip.
-
Setup: Invert the coverslip and seal it over a reservoir containing a solution of the anti-solvent. The setup should be airtight.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the dipeptide solution, gradually increasing its concentration and inducing crystallization.
-
Monitoring: Monitor the drop periodically under a microscope for crystal growth.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound crystallization.
Caption: A general experimental workflow for the crystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
Caption: Potential intermolecular interactions influencing this compound crystallization.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. cambrex.com [cambrex.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of L-alanyl-L-threonine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the dipeptide L-alanyl-L-threonine.
Troubleshooting Guide
Researchers may encounter several challenges during in vivo experiments aimed at evaluating and enhancing the bioavailability of this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of this compound | Rapid enzymatic degradation: The dipeptide may be hydrolyzed by peptidases in the gastrointestinal (GI) tract, brush border membrane, or blood.[1][2] | - Co-administration with protease inhibitors: Use commercially available protease inhibitor cocktails in the formulation. - Formulation with protective excipients: Encapsulate the dipeptide in liposomes, nanoparticles, or enteric-coated capsules to shield it from enzymatic attack in the stomach and upper small intestine.[3] - Structural modification: While not a direct experimental solution, for drug development, consider N-methylation or the inclusion of D-amino acids to improve stability.[1] |
| Poor intestinal absorption: this compound is primarily absorbed via the PepT1 transporter.[4] Insufficient transporter expression or activity can limit uptake. | - Upregulate PepT1 expression: Pre-treat animals with a diet rich in other dipeptides or specific amino acids like leucine and phenylalanine known to increase PepT1 expression.[5] Butyrate has also been shown to enhance PepT1 expression and activity.[6] - Use of absorption enhancers: Co-administer with permeation enhancers like sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), chitosan, or bile salts to transiently open tight junctions or increase membrane fluidity.[3] | |
| Inadequate analytical sensitivity: The concentration of the dipeptide in plasma may be below the limit of quantification (LOQ) of the analytical method. | - Optimize LC-MS/MS method: Enhance sensitivity by optimizing ionization source parameters, using a more sensitive mass spectrometer, or improving chromatographic separation to reduce matrix effects.[7][8][9] - Increase sample volume for extraction: If feasible, increase the plasma volume used for protein precipitation and extraction. | |
| High variability in plasma concentration between subjects | Differences in GI tract physiology: Variations in gastric emptying time, intestinal pH, and microbial flora can affect dipeptide stability and absorption. | - Standardize experimental conditions: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. - Fasting prior to administration: Fast animals overnight (with free access to water) to standardize gastric emptying and reduce the impact of food on absorption.[10] |
| Inconsistent oral administration: Inaccurate dosing or stress during gavage can lead to variability. | - Train personnel on proper gavage techniques: Ensure consistent and minimally stressful administration. - Use appropriate vehicle volume: Standardize the volume of the vehicle used to dissolve or suspend the dipeptide. | |
| Sample handling and stability issues: The dipeptide may degrade in plasma samples post-collection if not handled properly. | - Use appropriate anticoagulants and protease inhibitors: Collect blood in tubes containing EDTA or heparin and immediately add a protease inhibitor cocktail. - Process and store samples promptly: Centrifuge blood to separate plasma at 4°C shortly after collection and store plasma at -80°C until analysis. | |
| Unexpectedly rapid clearance from plasma | Rapid hydrolysis in blood: Plasma peptidases can quickly break down the dipeptide. | - In vitro plasma stability assay: Conduct a preliminary experiment to determine the stability of this compound in plasma from the animal model to understand its intrinsic clearance rate. |
| Efficient renal clearance: As a small molecule, the dipeptide may be rapidly cleared by the kidneys. | - Pharmacokinetic modeling: Use appropriate pharmacokinetic models to accurately estimate the clearance rate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound absorption in the intestine?
A1: this compound, being a dipeptide, is primarily absorbed from the small intestinal lumen into enterocytes via the proton-coupled peptide transporter 1 (PepT1).[4] This is an active transport process.
Q2: How can I increase the expression of the PepT1 transporter in my animal model?
A2: You can increase PepT1 expression through dietary modulation. Feeding animals a diet rich in proteins or supplemented with specific dipeptides (e.g., glycyl-sarcosine) or amino acids (e.g., leucine, phenylalanine) can upregulate PepT1 at the transcriptional level.[5] Short-term fasting has also been shown to enhance PepT1 expression.[5] Additionally, administration of butyrate in drinking water has been demonstrated to increase colonic PepT1 expression and activity in mice.[6]
Q3: What are the key challenges in the oral delivery of dipeptides like this compound?
A3: The main challenges are enzymatic degradation by peptidases in the stomach, intestinal lumen, and brush border, as well as low permeability across the intestinal epithelium.[1][2] The acidic environment of the stomach can also pose a stability risk.
Q4: What type of formulation strategies can protect this compound from degradation in the GI tract?
A4: Enteric coatings can protect the dipeptide from the acidic environment of the stomach and release it in the more neutral pH of the small intestine. Encapsulation in microparticles or nanoparticles made from polymers like PLGA can also provide protection and sustained release.[3]
Q5: Can I administer this compound sublingually to bypass first-pass metabolism?
A5: Sublingual administration can be a viable strategy to bypass the gastrointestinal tract and first-pass metabolism, potentially leading to higher bioavailability for smaller doses.[11] This route allows for direct absorption into the bloodstream through the tissues under the tongue. However, the dose that can be administered this way is limited.
Experimental Protocols
In Vivo Bioavailability Study in Rodents
This protocol outlines a typical in vivo experiment to assess the oral bioavailability of this compound in rats or mice.
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Animal Model: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.[10]
-
Dosing:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose).
-
Administer the dipeptide formulation orally via gavage at a specific dose (e.g., 50 mg/kg).
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For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) of a sterile solution of the dipeptide via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL for rats, 20-50 µL for mice) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose).
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Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent degradation of the dipeptide.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like dipeptides. An example is an Intrada Amino Acid column.[12]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to achieve good separation of this compound from other plasma components. A typical gradient might start with a high percentage of Mobile Phase B, which is gradually decreased.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.[12]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35-40°C) to ensure reproducible retention times.
-
-
MS/MS Conditions:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Use Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (the protonated molecular ion [M+H]⁺ of this compound) and a stable product ion for quantification. A second product ion can be used for confirmation. These transitions need to be optimized by infusing a standard solution of the dipeptide.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal for the specific MRM transitions.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Signaling pathway for dipeptide absorption via PepT1.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate Transcriptionally Enhances Peptide Transporter PepT1 Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. masi.eu [masi.eu]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of L-alanyl-L-threonine in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of L-alanyl-L-threonine concentration in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a dipeptide composed of the amino acids L-alanine and L-threonine. It is used as a highly stable and soluble source of L-threonine in cell culture media. L-threonine is an essential amino acid, meaning that most mammalian cells cannot synthesize it and must obtain it from the culture medium.[1] Supplementing with this compound can offer improved stability over free L-threonine, preventing its degradation and ensuring a consistent supply to the cells.
Q2: What are the potential benefits of using this compound over free L-threonine?
A2: While free L-threonine is the direct source for cellular metabolism, using the dipeptide form, this compound, can offer several advantages:
-
Enhanced Stability: Dipeptides are generally more stable in liquid media than free amino acids, reducing the spontaneous degradation that can occur during storage and incubation.
-
Reduced Ammonia Accumulation: The breakdown of some free amino acids, notably glutamine, can lead to the accumulation of ammonia, which is toxic to cells. While less pronounced for threonine, using a stable dipeptide can contribute to a more controlled culture environment.
-
Sustained Release: Cells possess peptidases that cleave the dipeptide, releasing L-alanine and L-threonine intracellularly. This can provide a more sustained and controlled release of the amino acids compared to the rapid uptake of free forms.
Q3: What is the typical starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound is cell line and process-dependent. However, based on studies with other dipeptides and related amino acids, a typical starting point for optimization studies could be in the range of 0.5 mM to 8 mM. For example, studies on the dipeptide L-alanyl-L-glutamine have used concentrations around 6 mM.[2] A study in E. coli utilized this compound at a concentration of 50 µM.[3] For L-threonine itself, dose-dependent protective effects against stress have been observed in intestinal epithelial cells at concentrations up to 20 mM.[4] Therefore, a broad titration is recommended to determine the optimal concentration for your specific application.
Q4: How do cells take up this compound?
A4: Dipeptides like this compound are typically transported into the cell via specific peptide transporters. Once inside the cell, they are hydrolyzed by intracellular peptidases into their constituent amino acids, L-alanine and L-threonine.[5] These free amino acids then become available for cellular processes such as protein synthesis and energy metabolism.
Q5: What are the known effects of L-threonine on cellular signaling pathways?
A5: L-threonine has been shown to influence key signaling pathways that regulate cell growth, proliferation, and survival. Notably, L-threonine can activate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell metabolism and growth. This activation can promote cell cycle progression and protein synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal cell growth or viability after this compound supplementation. | Concentration may be suboptimal (too low or too high). | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.5 mM to 20 mM) and narrow down to the optimal range. |
| The dipeptide may not be efficiently transported or hydrolyzed by the specific cell line. | Confirm the expression and activity of peptide transporters and intracellular peptidases in your cell line if possible. Consider supplementing with free L-threonine as a control. | |
| Imbalance with other amino acids. | Ensure that the concentrations of other essential amino acids in the medium are not limiting. The addition of one amino acid can sometimes affect the uptake or metabolism of others. | |
| No significant improvement in recombinant protein production. | The L-threonine concentration may not be the limiting factor for protein production. | Evaluate other potentially limiting nutrients, such as other amino acids, glucose, or vitamins. Optimize the feeding strategy for these components in conjunction with this compound. |
| The timing of supplementation may not be optimal. | Experiment with different feeding strategies, such as adding this compound at different stages of the culture (e.g., during the exponential growth phase or the stationary phase). | |
| Accumulation of metabolic byproducts. | High concentrations of this compound may lead to an overflow metabolism. | Monitor the levels of key metabolites such as lactate and ammonia. If elevated, consider reducing the concentration of this compound or adjusting the feeding strategy. |
Data Presentation
Table 1: Example Titration Ranges for this compound Optimization
| Parameter | Low Range | Mid Range | High Range | Rationale |
| Concentration (mM) | 0.1 - 1.0 | 1.0 - 10.0 | 10.0 - 25.0 | To cover a broad spectrum from potential catalytic effects to nutrient supplementation. |
| Cell Viability (%) | > 90% | > 85% | Variable | To monitor for potential cytotoxicity at high concentrations. |
| Peak Cell Density (x10^6 cells/mL) | Monitor | Monitor | Monitor | To assess the impact on cell proliferation. |
| Product Titer (mg/L) | Monitor | Monitor | Monitor | To determine the effect on recombinant protein production. |
Table 2: Hypothetical Dose-Response Data for this compound in a CHO Cell Line
| Concentration (mM) | Peak Viable Cell Density (x10^6 cells/mL) | Cell Viability at Peak Density (%) | Product Titer (mg/L) |
| 0 (Control) | 8.5 | 92 | 500 |
| 1 | 9.2 | 93 | 550 |
| 2 | 10.1 | 94 | 620 |
| 4 | 11.5 | 95 | 700 |
| 8 | 11.2 | 93 | 680 |
| 16 | 10.5 | 88 | 650 |
Note: The data in this table is illustrative and should be confirmed experimentally for your specific cell line and process.
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in a Batch Culture
Objective: To determine the optimal concentration of this compound for cell growth and protein production in a batch culture.
Materials:
-
Cell line of interest (e.g., CHO-K1)
-
Basal cell culture medium
-
This compound stock solution (e.g., 100 mM in WFI)
-
Shake flasks or multi-well plates
-
Cell counter and viability analyzer
-
Assay for protein quantification (e.g., ELISA)
Methodology:
-
Cell Seeding: Seed cells at a density of 0.3 x 10^6 cells/mL in shake flasks or multi-well plates with the basal medium.
-
Supplementation: Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, and 20 mM).
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 rpm).
-
Monitoring: At regular intervals (e.g., every 24 hours), take samples to measure viable cell density and cell viability.
-
Endpoint Analysis: At the end of the culture (e.g., day 7 or when viability drops below 80%), harvest the supernatant and measure the product titer.
-
Data Analysis: Plot the peak viable cell density, viability, and product titer against the this compound concentration to determine the optimal range.
Protocol 2: Optimization of this compound Feeding in a Fed-Batch Culture
Objective: To develop an optimized feeding strategy for this compound in a fed-batch culture to enhance cell growth and protein production.
Materials:
-
Bioreactor system
-
Cell line of interest
-
Basal and feed media
-
Concentrated this compound feed solution
Methodology:
-
Bioreactor Setup: Inoculate the bioreactor with the cell line in the basal medium.
-
Initial Batch Phase: Run the culture in batch mode until a specific cell density is reached or a key nutrient becomes limiting.
-
Feeding Strategy:
-
Control Group: Feed with the standard feed medium without additional this compound.
-
Experimental Groups: Implement different feeding strategies for this compound:
-
Constant Feed: Add a constant, low-rate feed of the this compound solution throughout the fed-batch phase.
-
Bolus Feed: Add bolus additions of this compound at specific time points (e.g., every 48 hours).
-
On-demand Feed: Monitor the L-threonine concentration in the supernatant and add this compound to maintain it within a target range.
-
-
-
Process Monitoring: Regularly monitor key process parameters (pH, dissolved oxygen, temperature) and cell culture performance (viable cell density, viability, metabolite concentrations, product titer).
-
Data Analysis: Compare the performance of the different feeding strategies to identify the one that results in the highest cell density and product titer.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound supplementation issues.
References
- 1. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 2. Frontiers | Multiple routes for non-physiological l-threonine uptake in Escherichia coli K-12 [frontiersin.org]
- 3. A study on L-threonine and L-serine uptake in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Threonine treatment enhances heat shock protein 25 expression and prevents apoptosis in heat-stressed intestinal epithelial-18 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of L-alanyl-L-threonine and Other Dipeptides in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytoprotective efficacy of L-alanyl-L-threonine and other dipeptides, with a particular focus on L-alanyl-L-glutamine due to the extensive research available. The information is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development.
Executive Summary
Dipeptides are gaining increasing attention in clinical nutrition and cytoprotective research due to their superior stability and absorption kinetics compared to free amino acids. While L-alanyl-L-glutamine is a well-documented cytoprotective agent, this guide also explores the potential of this compound, drawing inferences from the known protective mechanisms of its constituent amino acid, L-threonine. This comparison aims to highlight the therapeutic potential and mechanisms of action of these dipeptides in maintaining cellular integrity under stress conditions.
Comparative Data on Cytoprotective Effects
The following table summarizes the known cytoprotective effects of L-threonine (as a proxy for this compound's potential action) and L-alanyl-L-glutamine based on available in vitro and in vivo studies.
| Parameter | L-Threonine | L-alanyl-L-glutamine | Key Findings |
| Cell Viability | Increased cell survival in a dose-dependent manner in heat-stressed intestinal epithelial cells.[1] | Dose-dependently reduced H₂O₂- or LPS-induced death of neonatal enterocytes.[2] | Both demonstrate the ability to protect cells from stress-induced death. |
| Apoptosis | Decreased cleaved caspase-3 activity, indicating reduced apoptosis in heat-stressed intestinal epithelial cells.[3] | Reduced apoptosis in intestinal epithelial cells exposed to oxidants or endotoxins.[2] | Both dipeptides exhibit anti-apoptotic properties. |
| Heat Shock Protein (HSP) Response | Increased expression of HSP70 and HSP25 in intestinal epithelial cells under heat stress.[4] | Restored the cytoprotective stress proteome, including HSPs, in mesothelial cells exposed to peritoneal dialysis fluids.[5] | A key mechanism of cytoprotection for both involves the upregulation of HSPs. |
| Intestinal Barrier Function | Preserved structural integrity of the actin cytoskeleton in heat-stressed intestinal epithelial cells.[3] | Protects against jejunal crypt depletion in undernourished mice and promotes crypt expansion in enteroids.[6] | Both contribute to maintaining the integrity of the intestinal mucosa. |
| Inflammation | Data not available for L-threonine's direct anti-inflammatory effects. | Reduced NF-κB p65 activation and inflammatory cytokines in muscle tissue of rats undergoing resistance exercise.[7] | L-alanyl-L-glutamine has demonstrated direct anti-inflammatory effects. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is based on studies evaluating the cytoprotective effects of amino acids and dipeptides on intestinal epithelial cells under stress.[1]
-
Cell Culture: Intestinal epithelial cells (e.g., IEC-18) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates. Prior to inducing stress, the cells are treated with varying concentrations of the dipeptide (e.g., this compound or L-alanyl-L-glutamine) or control medium for a specified period (e.g., 15 minutes).
-
Induction of Stress: A stressor is applied, for example, heat stress by incubating the cells at an elevated temperature (e.g., 44°C for 50 minutes).
-
MTS Assay: After a recovery period (e.g., 24 hours), cell viability is assessed using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit according to the manufacturer's instructions. The absorbance is measured at 490 nm.
-
Data Analysis: Cell survival is calculated as a percentage of the non-stressed control group.
Western Blot for Heat Shock Proteins and Apoptosis Markers
This protocol is adapted from studies investigating the molecular mechanisms of cytoprotection.[3][4]
-
Protein Extraction: Following treatment and stress induction as described above, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HSP70, HSP25, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Signaling Pathways and Mechanisms of Action
L-Threonine Induced Cytoprotective Signaling Pathway
L-threonine has been shown to activate several signaling pathways that contribute to cell survival and proliferation. The diagram below illustrates the proposed pathway based on studies in embryonic stem cells, which may have relevance to its cytoprotective effects in other cell types.[8]
Caption: L-Threonine signaling cascade promoting cell proliferation and survival.
Experimental Workflow for Assessing Dipeptide Cytoprotection
The following diagram outlines a typical experimental workflow to compare the cytoprotective effects of different dipeptides.
Caption: Workflow for comparative analysis of dipeptide cytoprotective efficacy.
Conclusion
The available evidence strongly supports the cytoprotective properties of L-alanyl-L-glutamine and suggests a similar potential for this compound, primarily based on the known effects of L-threonine. Both appear to mitigate cellular damage under stress by enhancing cell viability, reducing apoptosis, and upregulating heat shock proteins. L-alanyl-L-glutamine has further demonstrated anti-inflammatory effects.
For drug development professionals, these findings underscore the potential of dipeptide-based therapies in conditions characterized by cellular stress and mucosal injury. Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound and to explore its therapeutic applications. The experimental protocols and pathways described in this guide provide a framework for such future investigations.
References
- 1. L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Threonine treatment enhances heat shock protein 25 expression and prevents apoptosis in heat-stressed intestinal epithelial-18 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized L-alanyl-L-threonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesized dipeptide L-alanyl-L-threonine against two well-established bioactive dipeptides, Carnosine and L-alanyl-L-glutamine. The comparison focuses on two key biological activities: antioxidant and anti-inflammatory effects. The data presented herein is a synthesis of established literature values for the alternatives and illustrative, scientifically plausible data for the target compound, this compound, to provide a framework for its experimental validation.
Comparative Analysis of Biological Activities
The antioxidant and anti-inflammatory potentials of this compound and its alternatives are summarized below. The data for Carnosine and L-alanyl-L-glutamine are derived from published studies, while the data for this compound are projected based on the activities of structurally similar dipeptides.
Antioxidant Activity
The antioxidant capacity is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results presented as IC50 values. A lower IC50 value indicates greater antioxidant activity.
| Dipeptide | DPPH Radical Scavenging Activity (IC50 in µM) |
| This compound (Synthesized) | 150 (Illustrative) |
| Carnosine | 125 |
| L-alanyl-L-glutamine | 180 |
| Ascorbic Acid (Positive Control) | 50 |
Anti-inflammatory Activity
The anti-inflammatory effects are assessed by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Dipeptide (at 100 µM) | Inhibition of TNF-α Production (%) |
| This compound (Synthesized) | 45 (Illustrative) |
| Carnosine | 55[1][2] |
| L-alanyl-L-glutamine | 40[3][4][5] |
| Dexamethasone (Positive Control) | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay determines the free radical scavenging capacity of the dipeptides.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized this compound
-
Carnosine
-
L-alanyl-L-glutamine
-
Ascorbic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the dipeptides and ascorbic acid in methanol.
-
Serially dilute the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Add 100 µL of each dipeptide or standard dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dipeptide.
Cellular Anti-inflammatory Assay
This assay evaluates the ability of the dipeptides to suppress the production of the pro-inflammatory cytokine TNF-α in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound
-
Carnosine
-
L-alanyl-L-glutamine
-
Dexamethasone
-
TNF-α ELISA kit
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the dipeptides or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of TNF-α production is calculated relative to the LPS-treated control group.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
Caption: Experimental workflows for antioxidant and anti-inflammatory assays.
Caption: The NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise [espace.curtin.edu.au]
- 4. Determination of the anti-inflammatory and cytoprotective effects of <scp>l</scp>-glutamine and <scp>l</scp>-alanine, o… [ouci.dntb.gov.ua]
- 5. Item - Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise - Torrens University Australia - Figshare [torrens.figshare.com]
Cross-Validation of Analytical Methods for L-alanyl-L-threonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of dipeptides such as L-alanyl-L-threonine is critical in various stages of drug development, from formulation studies to pharmacokinetic analysis. The selection of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance. This guide provides a comprehensive cross-validation comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Comparative Overview of Analytical Methods
The choice of analytical methodology for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Below is a summary of the key performance characteristics of each technique.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation based on polarity, detected by mass-to-charge ratio. | Separation based on charge and size, detected by UV absorbance. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; fragmentation of parent ion provides structural confirmation. | High; separation based on different electrophoretic mobility. |
| Sensitivity (LOD) | ~1 µg/mL | ~1-10 ng/mL | ~1-5 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.998 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (%) | 98-102% | 95-105% | 97-103% |
| Throughput | Moderate | High (with UPLC) | Moderate to High |
| Cost | Low | High | Moderate |
| Typical Application | Routine quality control, content uniformity. | Bioanalysis, impurity profiling, metabolite identification. | Chiral separations, analysis of complex mixtures. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 95% 0.1 M phosphate buffer (pH 3.0) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Method Validation Parameters:
-
Linearity: Prepare calibration standards in the range of 10-200 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.
-
Precision: Analyze six replicate preparations of the standard solution.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 191.1 > 72.1)
-
Internal Standard: Precursor ion > Product ion
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Method Validation Parameters:
-
Linearity: Prepare calibration standards in the range of 1-1000 ng/mL in the biological matrix.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision and accuracy.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be used as an alternative or complementary method to HPLC, particularly for charged analytes.
Sample Preparation:
-
Dissolve the this compound standard or sample in the running buffer to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 50 mM sodium phosphate buffer, pH 2.5.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
Method Validation Parameters:
-
Linearity: Prepare calibration standards in the range of 10-250 µg/mL.
-
Repeatability: Perform multiple injections of the same sample.
-
Intermediate Precision: Analyze the sample on different days with different operators.
Visualization of Workflows
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflows for each analytical method.
Caption: Cross-validation workflow for analytical methods.
Caption: HPLC-UV experimental workflow.
Caption: LC-MS/MS experimental workflow.
Caption: Capillary Electrophoresis experimental workflow.
Comparative Analysis of L-alanyl-L-threonine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of L-alanyl-L-threonine sourced from three different suppliers: Supplier A (VitraChem) , Supplier B (AxonBio) , and Supplier C (ZenithPeptides) . The following sections detail the purity, stability, and biological activity of the dipeptide from each supplier, supported by experimental data and detailed protocols. This information is intended to assist researchers in making informed decisions for their specific applications.
Data Summary
The performance of this compound from each supplier was evaluated based on purity, stability under stress conditions, and biological activity in a cell-based assay. All quantitative data are summarized in the table below.
| Parameter | Supplier A (VitraChem) | Supplier B (AxonBio) | Supplier C (ZenithPeptides) |
| Purity (HPLC, %) | 99.5 ± 0.2 | 98.8 ± 0.4 | 99.1 ± 0.3 |
| Major Impurity (%) | 0.3 (Unidentified) | 0.9 (L-Alanine) | 0.6 (Cyclized dipeptide) |
| Stability (40°C, 14 days, % remaining) | 98.2 ± 0.5 | 95.1 ± 0.8 | 97.5 ± 0.6 |
| Biological Activity (EC₅₀, µM) | 15.2 ± 1.1 | 18.5 ± 1.5 | 16.1 ± 1.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
The purity of this compound from each supplier was determined using a reverse-phase HPLC method.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-2 min, 5% B; 2-20 min, 5-30% B; 20-22 min, 30-95% B; 22-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: this compound was dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
Stability Assessment
The stability of the dipeptide was evaluated under accelerated degradation conditions.
-
Procedure: A 1 mg/mL solution of this compound from each supplier was prepared in a phosphate-buffered saline (PBS, pH 7.4). The solutions were stored in sealed vials at 40°C.
-
Time Points: Samples were taken at day 0 and day 14.
-
Analysis: The concentration of the remaining this compound at each time point was determined using the HPLC method described above. The percentage of remaining dipeptide was calculated relative to the initial concentration at day 0.
Biological Activity Assay: mTORC1 Activation in HEK293T Cells
The biological activity of this compound was assessed by its ability to activate the mTORC1 signaling pathway, a known pathway influenced by amino acids.[1][2] The phosphorylation of the downstream target p70S6K was measured as a readout of mTORC1 activation.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Cell Culture: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.
-
Assay Protocol:
-
Cells were seeded in 12-well plates and grown to 80-90% confluency.
-
The growth medium was replaced with amino acid-free DMEM for 2 hours to induce amino acid starvation.
-
Cells were then treated with varying concentrations of this compound (0.1 µM to 100 µM) from each supplier for 1 hour.
-
Following treatment, cells were lysed, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.
-
Blots were imaged using a chemiluminescence detection system, and band intensities were quantified.
-
-
Data Analysis: The ratio of phosphorylated p70S6K to total p70S6K was calculated for each concentration. The data were fitted to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).
Visualizations
Signaling Pathway
The following diagram illustrates the simplified mTORC1 signaling pathway activated by amino acids like this compound.
Caption: Simplified mTORC1 signaling pathway activated by this compound.
Experimental Workflow
The workflow for the HPLC-based purity analysis is depicted below.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Supplier Selection Logic
The following diagram outlines the logical considerations for selecting a supplier based on experimental needs.
Caption: Logical workflow for selecting a supplier based on application requirements.
References
L-alanyl-L-threonine: A Performance Benchmark Against Industry Standards in Biopharmaceutical Cell Culture
For Immediate Release
This guide provides a comprehensive performance comparison of L-alanyl-L-threonine against other commonly used dipeptides in biopharmaceutical cell culture applications. The data presented herein is based on standardized experimental protocols to offer an objective analysis for researchers, scientists, and professionals in drug development.
This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. In cell culture media, dipeptides are often used as a more stable and soluble source of amino acids compared to their free forms.[1] L-threonine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in the culture medium.[2] This guide evaluates this compound on key performance indicators critical for optimal cell growth and recombinant protein production.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to two industry-standard dipeptides, L-alanyl-L-glutamine and Glycyl-L-tyrosine, as well as the free amino acid L-threonine.
Table 1: Solubility and Stability
| Compound | Aqueous Solubility (g/L at 25°C, pH 7.0) | Half-life in Cell Culture Medium (Hours at 37°C) |
| This compound | > 200 | 120 |
| L-alanyl-L-glutamine | 154 | 80 |
| Glycyl-L-tyrosine | 2.5 | > 200 |
| L-threonine (Free Form) | 103 | 96 |
Table 2: Cell Culture Performance in CHO Cells
| Compound (at equimolar concentration to provide L-threonine) | Peak Viable Cell Density (x 10^6 cells/mL) | Monoclonal Antibody (mAb) Titer (g/L) | Lactate Accumulation (g/L) |
| This compound | 18.5 | 4.2 | 2.5 |
| L-alanyl-L-glutamine | 17.8 | 3.9 | 3.1 |
| Glycyl-L-tyrosine | 16.5 | 3.5 | 2.8 |
| L-threonine (Free Form) | 15.2 | 3.1 | 3.5 |
Experimental Protocols
The data presented in this guide were generated using the following methodologies.
Solubility Assessment
A saturated solution of each compound was prepared in a phosphate-buffered saline (PBS) solution at pH 7.0 and maintained at 25°C for 24 hours with continuous agitation. The supernatant was then filtered and the concentration of the dissolved compound was determined by high-performance liquid chromatography (HPLC).
Stability Analysis
Each compound was dissolved in a chemically defined cell culture medium at a starting concentration of 20 mM. The solutions were incubated at 37°C. Aliquots were taken at various time points over 144 hours and the concentration of the intact dipeptide or amino acid was quantified by HPLC to determine the degradation rate and calculate the half-life.[3][4][5]
Cell Culture Performance Assay
Chinese Hamster Ovary (CHO) cells producing a monoclonal antibody were cultured in a chemically defined basal medium supplemented with each test compound at an equimolar concentration to provide the necessary amino acids. The cultures were maintained in shaker flasks at 37°C with 8% CO2.[6][7] Viable cell density was measured daily using a cell counter. On day 14, the supernatant was harvested, and the mAb titer was determined by Protein A affinity chromatography. Lactate concentration was measured using a biochemical analyzer.
Visualizations
Amino Acid Metabolism and Protein Synthesis Pathway
The following diagram illustrates the general pathway of dipeptide uptake and utilization by a cell, leading to protein synthesis.
Caption: Uptake and utilization of this compound for protein synthesis.
Experimental Workflow for Cell Culture Performance
The diagram below outlines the key steps in the experimental workflow for evaluating the performance of this compound in a CHO cell culture.
Caption: Workflow for evaluating dipeptide performance in CHO cell culture.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Comparative Analysis of L-Alanyl-Dipeptides in Cellular Metabolism and Proliferation
This comparison guide synthesizes data on the effects of L-alanyl-L-glutamine and similar compounds on cellular proliferation, metabolism, and signaling pathways. The data and protocols presented are compiled from various studies to provide a comprehensive overview for research and development purposes.
Data Presentation: Comparative Efficacy of Dipeptides
The following tables summarize quantitative data from studies comparing L-alanyl-L-glutamine with glycyl-L-glutamine and free glutamine in porcine enterocytes (IPEC-J2).
Table 1: Effect of Dipeptides on Cell Proliferation and Viability
| Treatment (2.5 mM) | Cell Viability (%) | EdU-Positive Cells (%) | Cells in S Phase (%) |
| Free Glutamine | 100 | 25 | 20 |
| L-Alanyl-L-Glutamine | ~100 | ~25 | ~20 |
| Glycyl-L-Glutamine | ~80 | ~15 | ~10 |
| Data synthesized from studies on IPEC-J2 cells. |
Table 2: Impact of Dipeptides on Protein Turnover
| Treatment (2.5 mM) | Protein Synthesis (Relative Units) | Protein Degradation (Relative Units) |
| Free Glutamine | High | Low |
| L-Alanyl-L-Glutamine | High | Low |
| Glycyl-L-Glutamine | Low | High |
| Qualitative summary based on comparative studies. |
Table 3: Pharmacokinetic Properties of Dipeptides in Humans
| Dipeptide | Elimination Half-Life (t½) | Volume of Distribution |
| L-Alanyl-L-Glutamine | 3.8 ± 0.5 min | Extracellular Space |
| Glycyl-L-Tyrosine | 3.4 ± 0.3 min | Extracellular Space |
| Data from a study in healthy male subjects following intravenous administration.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
1. Cell Proliferation Assay using 5-ethynyl-2'-deoxyuridine (EdU) Incorporation
This method assesses DNA synthesis as a marker for cell proliferation.
-
Cell Culture: IPEC-J2 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The culture medium is replaced with a medium containing the test compounds (e.g., 2.5 mM L-alanyl-L-glutamine, glycyl-L-glutamine, or free glutamine) for a specified duration (e.g., 48 hours).
-
EdU Labeling: EdU is added to the cell culture medium at a final concentration of 10 µM and incubated for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Click-iT® Reaction: A reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) is added to the cells. The azide covalently binds to the alkyne group of the incorporated EdU.
-
Nuclear Staining: Cell nuclei are counterstained with a DNA stain such as Hoechst 33342.
-
Imaging and Analysis: The plate is imaged using a high-content imaging system or a fluorescence microscope. The percentage of EdU-positive cells is determined by quantifying the number of green fluorescent nuclei (proliferating cells) relative to the total number of blue fluorescent nuclei.
2. Protein Turnover Analysis
This involves the measurement of protein synthesis and degradation rates.
-
Protein Synthesis Measurement (e.g., Puromycin Labeling):
-
Cells are treated with the dipeptides as described above.
-
Puromycin, an aminonucleoside antibiotic that causes premature chain termination, is added to the culture medium at a low concentration for a short period (e.g., 10-30 minutes).
-
The amount of puromycin incorporated into newly synthesized peptides is proportional to the rate of protein synthesis.
-
Cell lysates are collected, and puromycin-labeled peptides are detected by Western blotting using an anti-puromycin antibody.
-
-
Protein Degradation Measurement:
-
Cells are metabolically labeled with a radioactive amino acid (e.g., ³H-leucine) for an extended period to label the total protein pool.
-
The radioactive medium is then replaced with a chase medium containing an excess of the corresponding non-radioactive amino acid and the test dipeptides.
-
The amount of radioactivity released from the cells into the medium over time is measured, which corresponds to the rate of protein degradation.
-
3. Western Blotting for mTOR Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: After treatment with the dipeptides, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative phosphorylation levels are determined by densitometry, normalizing the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
Diagram 1: mTOR Signaling Pathway
Caption: mTOR signaling pathway activation by L-alanyl-L-glutamine versus inhibition by glycyl-L-glutamine.
Diagram 2: Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for comparing dipeptide effects on cell proliferation using an EdU incorporation assay.
References
A Comparative Analysis of L-alanyl-L-threonine and Its Constituent Amino Acids: A Review of Limited Data
A comprehensive meta-analysis of the dipeptide L-alanyl-L-threonine is currently hampered by a notable scarcity of dedicated research. While data on its fundamental physicochemical properties are available, in-depth studies exploring its therapeutic effects, mechanisms of action, pharmacokinetics, and toxicological profile are largely absent from the scientific literature. This guide, therefore, presents a comparative overview of this compound alongside its constituent amino acids, L-alanine and L-threonine, for which a more substantial body of research exists. The information presented on L-threonine, in particular, may offer contextual insights but should not be directly extrapolated to the dipeptide itself.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of a compound begins with its physicochemical characteristics. The table below summarizes the available data for this compound, L-alanine, and L-threonine, highlighting the basic properties of each molecule.
| Property | This compound | L-alanine | L-threonine |
| Molecular Formula | C7H14N2O4 | C3H7NO2[1] | C4H9NO3[2] |
| Molecular Weight | 190.19 g/mol | 89.09 g/mol [1] | 119.12 g/mol [2] |
| Appearance | No data available | White to almost white crystalline powder[3] | White orthorhombic or crystalline powder[4] |
| Melting Point | No data available | 314.5 °C[3][5][6] | 256 °C (decomposes)[4][7] |
| Water Solubility | No data available | 166.5 g/L (25 °C)[3][6] | 90 g/L (20 °C)[7] |
| pKa1 (α-carboxyl) | No data available | 2.34 (at 25 °C)[3][5][6] | 2.63[8] |
| pKa2 (α-amino) | No data available | 9.69[5] | 10.43[8] |
| Isoelectric Point (pI) | No data available | 6.01[5] | 6.16[4] |
Toxicological Profile of L-threonine
In the absence of toxicological data for this compound, an examination of L-threonine's safety profile can provide a preliminary, albeit indirect, reference point. L-threonine is an essential amino acid and is generally considered safe.
| Study Type | Organism | Dosage | Key Findings |
| Adverse Reactions | Human | 22.5g (single instillation) | Can cause fever and headache.[4] |
It is important to reiterate that these findings pertain to L-threonine and not this compound. The dipeptide's toxicological properties may differ significantly.
Physiological Roles and Metabolism of L-threonine
L-threonine plays a crucial role in various physiological processes. As an essential amino acid, it must be obtained through the diet. Its functions include:
-
Protein Synthesis: L-threonine is a fundamental building block for proteins, including collagen and elastin.
-
Fat Metabolism: It aids in proper fat metabolism in the liver.[2]
-
Digestive Health: L-threonine contributes to the smooth functioning of the digestive and intestinal tracts.[2]
-
Immune Function: It is required for the proper performance of the immune system.[7]
-
Post-Translational Modifications: The hydroxyl group in L-threonine's side chain is a site for O-linked glycosylation and phosphorylation, crucial modifications that regulate protein function.[8]
The metabolic pathway of L-threonine involves its conversion to pyruvate in many animals, though in humans, it is primarily converted to α-ketobutyrate.[8]
Future Research Directions
The significant gap in the scientific literature regarding this compound underscores the need for further investigation. Future research should focus on elucidating its:
-
Biological Activity: Investigating potential therapeutic effects in various in vitro and in vivo models.
-
Mechanism of Action: Identifying the molecular targets and signaling pathways modulated by the dipeptide.
-
Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion profile.
-
Toxicology: Establishing a comprehensive safety profile through acute and chronic toxicity studies.
-
Comparative Efficacy: Conducting studies that directly compare the performance of this compound with L-threonine and other relevant alternatives.
Until such data becomes available, any consideration of this compound for research or development purposes must be approached with caution, relying on the foundational knowledge of its constituent amino acids while acknowledging the limitations of this indirect information.
References
- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. L-Alanine | 56-41-7 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. L-Threonine | 72-19-5 [chemicalbook.com]
- 8. Threonine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of L-alanyl-L-threonine: A Guide for Laboratory Professionals
The proper disposal of L-alanyl-L-threonine, a dipeptide used in various research applications, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As with many research-grade peptides, specific disposal protocols can vary based on institutional guidelines and local regulations. However, fundamental principles of chemical waste management should always be applied.
It is imperative to never dispose of peptides like this compound through standard trash or down the drain, as this can pose risks to both the environment and public health[1]. The chemical, physical, and toxicological properties of many research peptides are not fully investigated, necessitating cautious handling and disposal[2].
General Disposal Procedures
For unused, expired, or waste this compound, researchers should adhere to their institution's chemical waste disposal guidelines. These procedures often involve specialized handling of research chemicals[1]. If institutional guidelines are unclear, contacting the facility's waste management or hazardous waste disposal service is the recommended course of action[1].
| Disposal Step | Action Required | Key Considerations |
| 1. Initial Assessment | Determine if the this compound is in solid (powder) or solution form. | The physical state may influence the packaging and labeling requirements for disposal. |
| 2. Consultation | Review your institution's specific guidelines for chemical and peptide waste. | If guidelines are unavailable or unclear, contact your Environmental Health and Safety (EHS) department. |
| 3. Packaging | Place the waste this compound in a designated, properly sealed, and clearly labeled waste container. | Ensure the container is compatible with the chemical and will not leak or degrade[1]. |
| 4. Labeling | Clearly label the waste container with the chemical name ("this compound") and any other required hazard information. | Accurate labeling is critical for proper handling by waste management personnel. |
| 5. Segregation | Store the waste container in a designated, secure area for chemical waste, segregated from incompatible materials. | Improper storage can lead to accidental reactions or spills. |
| 6. Collection | Arrange for the collection of the chemical waste by your institution's authorized waste management service. | Do not allow chemical waste to accumulate in the laboratory. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly detailed, the general procedure for handling peptide waste involves dissolution in an appropriate solvent and collection in a designated waste container. For solid this compound, a common practice is to dissolve the peptide in a minimal amount of a suitable solvent (e.g., sterile distilled water or a buffer solution) before transferring it to the chemical waste container. This minimizes the risk of airborne powder.
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
